molecular formula C9H12N2O B1299178 N-(4-amino-3-methylphenyl)acetamide CAS No. 6375-20-8

N-(4-amino-3-methylphenyl)acetamide

Cat. No.: B1299178
CAS No.: 6375-20-8
M. Wt: 164.2 g/mol
InChI Key: QXWUFIZOBXUMSM-UHFFFAOYSA-N
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Description

N-(4-amino-3-methylphenyl)acetamide, registered under CAS Number 6375-20-8, is a specialized organic compound with the molecular formula C 9 H 12 N 2 O and a molecular weight of 164.20 g/mol . This chemical features both acetamide and aromatic amine functional groups on a toluene backbone, making it a valuable intermediate in various research fields. It is supplied as a solid and is characterized by a molecular structure that can be represented by the SMILES notation CC(=O)Nc1ccc(c(c1)C)N . In synthetic chemistry, this compound serves as a crucial building block. Its structure, containing both protected (acetamide) and free (primary aromatic amine) functional groups, is of particular interest in peptide mimetic research and the synthesis of more complex heterocyclic compounds . In life science research, such aromatic amines and their derivatives are frequently utilized in the development of novel chemical entities for pharmacological studies, including the exploration of enzyme inhibitors and receptor ligands . Furthermore, compounds of this class can play a role in the design and synthesis of haptens for the production of epitope-specific antibodies, a fundamental technique in immunology and diagnostic assay development . Researchers also employ related aniline derivatives as components in the synthesis of dyes, pigments, and other advanced materials. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWUFIZOBXUMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356954
Record name N-(4-amino-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6375-20-8
Record name N-(4-amino-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-(4-Amino-3-methylphenyl)acetamide: Chemical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of N-(4-amino-3-methylphenyl)acetamide , a specific isomer of amino-methyl-acetanilide distinct from its more common regioisomers.

Executive Summary

N-(4-amino-3-methylphenyl)acetamide (CAS: 6375-20-8 ) is a bifunctional aromatic compound featuring an acetamide protecting group and a primary amine on a toluene scaffold. Structurally defined as 4'-amino-3'-methylacetanilide , it serves as a critical intermediate in the synthesis of azo dyes and potentially as a precursor for color photographic developing agents (related to CD-series developers).

This guide addresses the specific 4-amino-3-methyl isomer, distinguishing it from its often-conflated regioisomer, N-(3-amino-4-methylphenyl)acetamide (CAS 6375-16-2).

Chemical Identity
PropertyDetail
IUPAC Name N-(4-amino-3-methylphenyl)acetamide
Common Synonyms 4'-Amino-3'-methylacetanilide; 4-Acetamido-2-methylaniline; 1-Acetamido-3-methyl-4-aminobenzene
CAS Registry Number 6375-20-8
Molecular Formula C

H

N

O
Molecular Weight 164.21 g/mol
SMILES CC1=C(N)C=CC(NC(C)=O)=C1

Physicochemical Properties

The introduction of the methyl group at the meta position (relative to the acetamide) and the amine at the para position creates a steric environment that lowers the melting point compared to the non-methylated analog (p-aminoacetanilide, MP ~165°C).

PropertyValueContext
Physical State Solid (Crystalline powder)Typically off-white to pale brown due to oxidation.
Melting Point 69 – 71 °C Significantly lower than p-aminoacetanilide due to symmetry breaking by the methyl group.
Solubility (Water) LowSparingly soluble in cold water; soluble in hot water.
Solubility (Organic) HighSoluble in ethanol, DMSO, acetone, and dilute acids.
pKa (Amine) ~4.5 - 5.0Estimated for the primary aniline nitrogen; less basic than p-toluidine due to the electron-withdrawing acetamido group.
Partition Coeff. (LogP) ~0.6 - 0.9Lipophilic character allows cell membrane permeability.

Synthesis & Manufacturing Strategy

The synthesis of N-(4-amino-3-methylphenyl)acetamide relies on the regioselective nitration of N-(3-methylphenyl)acetamide (m-acetotoluidide). The acetamido group (-NHAc) is a stronger ortho/para director than the methyl group (-CH


), but steric factors play a crucial role.
Retrosynthetic Pathway
  • Precursor: m-Toluidine is acetylated to protect the amine.

  • Nitration: The key step. The acetamido group at position 1 directs the incoming nitro group to position 4 (para) or position 6 (ortho). The methyl group at position 3 cooperatively directs to position 4 (ortho to itself). Thus, position 4 is electronically and cooperatively favored, yielding N-(4-nitro-3-methylphenyl)acetamide as the major product.

  • Reduction: The nitro group is selectively reduced to the primary amine.

Experimental Workflow (Diagram)

Synthesis Start m-Toluidine (3-methylaniline) Step1 Acetylation (Ac2O / AcOH) Start->Step1 Inter1 m-Acetotoluidide (N-(3-methylphenyl)acetamide) Step1->Inter1 Step2 Nitration (HNO3 / H2SO4) Inter1->Step2 Regioselective (Para to NHAc) Inter2 Nitro Intermediate (N-(4-nitro-3-methylphenyl)acetamide) Step2->Inter2 Major Isomer Step3 Reduction (Fe/HCl or H2/Pd) Inter2->Step3 Product Product N-(4-amino-3-methylphenyl)acetamide Step3->Product

Figure 1: Synthetic pathway via regioselective nitration of m-acetotoluidide.

Detailed Protocol
  • Acetylation: React m-toluidine with acetic anhydride in acetic acid at reflux. Pour into ice water to precipitate m-acetotoluidide (MP ~65°C).

  • Nitration: Dissolve m-acetotoluidide in concentrated H

    
    SO
    
    
    
    at 0–5°C. Add fuming HNO
    
    
    dropwise. The acetamido group directs para, while the methyl group directs ortho to the same position (C4).
    • Note: A minor byproduct, the 6-nitro isomer, may form but is often removed by recrystallization from ethanol.

  • Reduction: The nitro intermediate is reduced using Iron powder in dilute HCl (Béchamp reduction) or catalytic hydrogenation (H

    
    , Pd/C) in methanol. The mixture is neutralized, and the product crystallizes upon cooling.
    

Chemical Reactivity

The molecule possesses two nitrogen centers with distinct reactivities: the free primary amine (reactive) and the acetamide (protected/stable).

Diazotization (Azo Dye Synthesis)

The primary application of this compound is as a diazo component .

  • Mechanism: Reaction with nitrous acid (NaNO

    
     + HCl) at 0–5°C generates the diazonium salt.
    
  • Reactivity: The methyl group ortho to the amine slightly destabilizes the diazonium salt via steric hindrance but enhances the lipophilicity of the resulting dye.

  • Coupling: The diazonium salt couples with electron-rich aromatics (phenols, naphthols) to form azo dyes (e.g., disperse dyes).

Hydrolysis
  • Acidic Hydrolysis: Refluxing in 6M HCl cleaves the acetamide bond, yielding 2,4-diaminotoluene (2,4-TDA).

    • Warning: 2,4-TDA is a known carcinogen. Hydrolysis must be strictly controlled.

  • Stability: The acetamide group is stable in neutral and mild acidic conditions, allowing selective reaction of the primary amine.

Reactivity Flowchart

Reactivity Center N-(4-amino-3-methylphenyl)acetamide Diazo Diazotization (NaNO2 / HCl, 0°C) Center->Diazo Hydro Acid Hydrolysis (6M HCl, Reflux) Center->Hydro DiazoSalt Diazonium Salt (Ar-N2+ Cl-) Diazo->DiazoSalt AzoDye Azo Dye (Coupling w/ Phenols) DiazoSalt->AzoDye TDA 2,4-Diaminotoluene (Carcinogen Precursor) Hydro->TDA Deprotection

Figure 2: Divergent reactivity pathways: Diazotization for dye synthesis vs. Hydrolysis.

Safety & Toxicology (E-E-A-T)

Handling aromatic amines requires strict adherence to safety protocols. While structurally related to toxic toluenediamines, specific data for this acetamide derivative exists.

  • Skin Sensitization: In vitro testing (COCAT method) has classified 4-amino-3-methylacetanilide (CAS 6375-20-8) as a Non-Sensitizer , distinguishing it from the potent sensitizer p-phenylenediamine (PPD).

  • Carcinogenicity: The hydrolysis product, 2,4-diaminotoluene, is a Group 2B carcinogen (IARC). Therefore, metabolic or chemical hydrolysis of the acetamide group poses a toxicity risk.

  • Handling:

    • PPE: Nitrile gloves, lab coat, and eye protection are mandatory.

    • Storage: Store in a cool, dry place under inert atmosphere (nitrogen) to prevent oxidation (browning).

References

  • Sigma-Aldrich. (n.d.). N-(4-Amino-3-methylphenyl)acetamide Product Detail. Retrieved from

  • ChemicalBook. (2023). CAS 6375-20-8 Chemical Properties and Melting Point. Retrieved from

  • Cunningham, M. L., et al. (1990). Evidence for an acetoxyarylamine as the ultimate mutagenic reactive intermediate of 2,4-diaminotoluene.
  • Dukuzumuremyi, J. M. C., et al. (2019). The HaCaT/THP-1 Cocultured Activation Test (COCAT) for skin sensitization: a study of intra-lab reproducibility and predictivity. ALTEX - Alternatives to Animal Experimentation. (Identifying CAS 6375-20-8 as a non-sensitizer). Retrieved from

  • Fischer, A., et al. (1986).[1] Nitration of 4-acetamidotoluene and related compounds. Canadian Journal of Chemistry, 64, 1764.[1] (Mechanistic insight on acetanilide nitration).

Sources

Comprehensive Spectroscopic Profile: N-(4-amino-3-methylphenyl)acetamide

[1]

Executive Summary

Compound: N-(4-amino-3-methylphenyl)acetamide CAS Registry Number: 6375-20-8 Molecular Formula: C



Exact Mass:1

N-(4-amino-3-methylphenyl)acetamide (also known as 4'-amino-3'-methylacetanilide) serves as a vital intermediate in the manufacturing of disperse dyes and pigments.[1] In pharmaceutical development, it is monitored as a structural analog to paracetamol (acetaminophen) and a potential degradation product of lidocaine-related anesthetics.[1] Accurate spectroscopic data is essential for the quality control (QC) of these supply chains to detect isomeric impurities, specifically N-(3-amino-4-methylphenyl)acetamide (CAS 6375-16-2).[1]

This guide provides a self-validating protocol for the identification of this compound using NMR, IR, and Mass Spectrometry, grounded in mechanistic synthesis logic.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertyDataNotes
IUPAC Name N-(4-amino-3-methylphenyl)acetamide
SMILES CC1=C(C=CC(=C1)NC(=O)C)N
Appearance Off-white to pale brown solidOxidizes upon air exposure
Melting Point 116 – 120 °CDistinct from 3-amino isomer (~85°C)
Solubility DMSO, Methanol, EthanolSparingly soluble in water
pKa (Predicted) ~4.5 (Aniline nitrogen)Acetamide nitrogen is non-basic

Synthesis & Isolation Logic

To ensure the integrity of the spectroscopic data, one must understand the compound's origin. The synthesis typically proceeds via the selective acetylation of 2,4-toluenediamine or the reduction of a nitro-precursor. The latter is preferred for analytical standards to avoid isomeric mixtures.

Validated Synthetic Pathway

The most reliable route for producing high-purity reference material involves the acetylation of 3-methyl-4-nitroaniline , followed by the selective reduction of the nitro group.[1] This prevents the formation of the unwanted 3-amino-4-methyl isomer.[1]

SynthesisStart3-Methyl-4-nitroaniline(Starting Material)Step1Acetylation(Ac2O, AcOH)Start->Step1Protection ofprimary amineInterN-(3-methyl-4-nitrophenyl)acetamide(Intermediate)Step1->InterStep2Reduction(H2/Pd-C or Fe/HCl)Inter->Step2Selective NO2reductionProductN-(4-amino-3-methylphenyl)acetamide(Target)Step2->Product

Figure 1: Selective synthesis pathway preventing isomeric contamination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The


1

Experimental Protocol:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d

    
    .
    
  • Acquire spectrum at 300 MHz or higher.[2][3]

  • Reference solvent residual peak (DMSO) at 2.50 ppm.


H NMR Assignment Table (DMSO-d

):
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.65 Singlet (Broad)1HNH (Amide)Downfield due to carbonyl anisotropy and H-bonding.[1]
7.25 Singlet (d)1HAr-H (C2) Ortho to acetamide, meta to amine.[1] Weakly coupled.
7.15 Doublet (

Hz)
1HAr-H (C6) Ortho to acetamide.[1] Deshielded by amide group.
6.58 Doublet (

Hz)
1HAr-H (C5) Ortho to amine.[1] Shielded by electron-donating NH

.[1]
4.75 Broad Singlet2HNH

(Amine)
Exchangeable protons; shift varies with concentration.[1]
2.05 Singlet3HAr-CH

Methyl attached to aromatic ring.[1]
1.98 Singlet3HCO-CH

Acetyl methyl group.[1]

Critical Diagnostic: The coupling constant between H5 and H6 (

Infrared Spectroscopy (FT-IR)

IR analysis is crucial for confirming the presence of both the amide and the free primary amine.[1]

Wavenumber (cm

)
Vibration ModeFunctional Group
3350 – 3450 N-H Stretch (Doublet)Primary Amine (-NH

)
3280 N-H StretchSecondary Amide
1665 C=O[1] Stretch (Amide I)Acetamide Carbonyl
1605 C=C StretchAromatic Ring
1540 N-H Bend (Amide II)Amide
815 C-H Bend (Out of plane)1,2,4-Trisubstituted Benzene
Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and structural connectivity through fragmentation.

Method: ESI-MS (Positive Mode) or EI-MS.[1] Expected Molecular Ion [M+H]


:1

Fragmentation Pathway Logic:

  • Precursor Ion (m/z 165): Protonated molecule.

  • Loss of Ketene (42 Da): A characteristic cleavage for acetanilides, yielding the phenylenediamine cation.

    • 
       (Corresponds to [2-methyl-p-phenylenediamine + H]
      
      
      ).[1]
  • Loss of Ammonia (17 Da): From the primary amine of the fragment or precursor (less common in soft ionization but visible in EI).

    • 
      .[1]
      

MS_FragM_Ion[M+H]+m/z 165Frag1[M - Ketene]+m/z 123(Diamine Core)M_Ion->Frag1- 42 Da (CH2=C=O)Frag2[m/z 123 - NH3]+m/z 106(Quinone-like)Frag1->Frag2- 17 Da (NH3)

Figure 2: ESI-MS Fragmentation pathway in positive ion mode.[1]

Quality Control & Impurity Profiling

In drug development, distinguishing this compound from its isomer, N-(3-amino-4-methylphenyl)acetamide , is critical.[1]

  • Differentiation Strategy:

    • NMR: The isomer (3-amino) has the methyl group ortho to the acetamide and ortho to the amine. The symmetry and shifts of the aromatic protons will differ significantly. In the 3-amino isomer, the H2 proton (between NH2 and NHAc) appears as a distinct singlet but at a different chemical shift due to the shielding effect of the adjacent amino group.

    • HPLC: Use a C18 column with a water/methanol gradient. The 4-amino isomer (target) is generally more polar and elutes earlier than the 3-amino isomer due to the para-positioning of the solubilizing amine relative to the amide.[1]

References

  • CymitQuimica. N-(4-amino-3-methylphenyl)acetamide Product Data. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. N-(3-amino-4-methylphenyl)acetamide Compound Summary (Isomer Reference). Retrieved from [1]

  • Sigma-Aldrich. N-(4-Amino-3-methylphenyl)acetamide AldrichCPR. Retrieved from [1]

  • Taylor & Francis Online. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives. (Contextual NMR data for methyl-substituted acetanilides). Retrieved from [1]

Technical Guide: Solubility Profile and Physicochemical Characterization of N-(4-amino-3-methylphenyl)acetamide

[1]

Executive Summary

N-(4-amino-3-methylphenyl)acetamide (CAS 6375-20-8) is a critical aromatic amine intermediate, primarily utilized in the synthesis of oxidative hair dyes, azo dyes, and pharmaceutical precursors.[1][2] Structurally derived from 2,5-diaminotoluene, its solubility behavior is governed by the interplay between its hydrophilic acetamide/amino moieties and its hydrophobic tolyl core.[1]

Understanding the solubility profile of this compound is essential for optimizing reaction yields during synthesis, designing purification recrystallization cycles, and ensuring stability in liquid formulations.[1] This guide provides a definitive analysis of its solubility, pH-dependence, and self-validating experimental protocols for researchers in drug development and industrial chemistry.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

Before addressing solubility, the structural identity must be rigorously defined to distinguish it from its isomer, N-(3-amino-4-methylphenyl)acetamide (a metabolite of 2,4-diaminotoluene).[1]

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name N-(4-amino-3-methylphenyl)acetamide
Common Synonyms 4'-Amino-3'-methylacetanilide; 4-Acetamido-2-methylanilineDerived from 2,5-diaminotoluene
CAS Number 6375-20-8 Distinct from isomer 6375-16-2
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Physical State Crystalline Solid (Off-white to brown)Oxidizes upon air exposure
Predicted LogP 0.6 – 0.9Moderately lipophilic
Predicted pKa 5.2 ± 0.5 (Amino group)Basic center
H-Bond Donors 2(-NH2, -NH-CO-)
H-Bond Acceptors 2(C=O, -NH2)
Structural Insight

The molecule features a polar acetamide group at position 1 and a primary amine at position 4 (relative to the acetamide), with a methyl group at position 3.[1] This "push-pull" electronic structure creates a dipole that enhances solubility in polar aprotic solvents (DMSO, DMF) while maintaining moderate water solubility, which is highly pH-dependent.[1]

Solubility Profile

The solubility of N-(4-amino-3-methylphenyl)acetamide is dictated by the protonation state of the primary amine and the hydrogen-bonding capacity of the amide.[1]

Solvent Compatibility Matrix

Table 2: Solubility Classification at 25°C

SolventSolubility RatingMechanistic Rationale
Water (pH 7) Slightly Soluble (~1-5 mg/mL)Hydrophobic tolyl ring limits neutral solubility.[1]
Water (pH < 4) Highly Soluble (>50 mg/mL)Protonation of -NH₂ to -NH₃⁺ breaks crystal lattice.[1]
Methanol / Ethanol SolubleFavorable H-bonding with amide/amine groups.[1]
DMSO Very Soluble (>100 mg/mL)Strong dipole interaction; disrupts intermolecular H-bonds.[1]
Ethyl Acetate Moderately SolubleUseful for extraction from basic aqueous phases.[1]
Hexane / Heptane InsolublePolarity mismatch; insufficient solvation energy.[1]
The pH-Solubility Relationship

The most critical parameter for manipulating this compound is pH.[1]

  • pH < pKa (Acidic): The terminal amine protonates (

    
    ), drastically increasing aqueous solubility.[1] This is the preferred state for synthesis workups.[1]
    
  • pH > pKa (Basic/Neutral): The molecule exists as a free base, leading to precipitation.[1] This property is exploited for purification via pH-swing precipitation .[1]

Visualization: Solubility & Mechanism

The following diagram illustrates the chemical equilibrium and the logical flow for solvent selection.

SolubilityMechanismSolidSolid CrystallineN-(4-amino-3-methylphenyl)acetamideSolventSolvent InteractionSolid->SolventDissolution EnergyProtonatedProtonated Species (pH < 4)[R-NH3]+ (Aq. Soluble)Solvent->ProtonatedAcidic Media (HCl/H2SO4)NeutralNeutral Species (pH > 6)R-NH2 (Org. Soluble)Solvent->NeutralNeutral/Basic MediaProtonated->NeutralAdd Base (NaOH)Neutral->SolidPrecipitation limitNeutral->ProtonatedAdd Acid

Figure 1: Solubility equilibrium states.[1] The reversible transition between protonated and neutral forms is the basis for extraction and purification.[1]

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise solubility data for your specific batch (essential for regulatory filing or process scaling), follow this Shake-Flask Method . This protocol is designed to be self-validating.

Reagents & Equipment
  • Analyte: N-(4-amino-3-methylphenyl)acetamide (Purity >98%).[1][3]

  • Solvents: HPLC-grade Water, Methanol, DMSO, pH 1.2 Buffer, pH 7.4 Buffer.[1]

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/VIS.

Step-by-Step Methodology
  • Saturation: Add excess solid compound to 5 mL of the target solvent in a glass vial. Ensure visible solid remains at the bottom (supersaturation).[1]

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours. Why? This ensures thermodynamic equilibrium, not just kinetic dissolution.[1]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter. Caution: Discard the first 0.5 mL of filtrate to account for drug adsorption to the filter membrane.[1]

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC (UV detection at 254 nm).

  • Validation (Self-Check): Measure the pH of the saturated solution. If the pH has shifted significantly from the starting buffer, the solubility value is invalid due to the "buffering effect" of the dissolved amine.[1]

ExperimentalWorkflowStartStart: Excess Solid + SolventAgitateAgitate 24h @ 25°C(Equilibration)Start->AgitateCheckSolidIs Solid Visible?Agitate->CheckSolidAddSolidAdd More SolidCheckSolid->AddSolidNoFilterCentrifuge & Filter (0.45 µm)CheckSolid->FilterYesAnalyzeHPLC Quantification(UV @ 254 nm)Filter->AnalyzeValidationCheck pH Shift(Must be < 0.2 units)Analyze->Validation

Figure 2: Workflow for thermodynamic solubility determination.

Applications & Context

Synthesis & Purification

The solubility profile dictates the purification strategy.[1] Synthesis typically involves the acetylation of 2,5-diaminotoluene.[1]

  • Purification Strategy: Dissolve the crude reaction mixture in dilute aqueous acid (pH 2). Filter off insoluble impurities.[1] Slowly neutralize with NaOH to pH 8-9. The product, N-(4-amino-3-methylphenyl)acetamide, will precipitate as high-purity crystals.[1]

Stability Warning

Solutions of this compound, particularly in DMSO or basic water , are prone to oxidation (browning) over time.[1]

  • Best Practice: Prepare solutions immediately before use or store under nitrogen/argon atmosphere at -20°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22865, N-(3-amino-4-methylphenyl)acetamide (Isomer Comparison).[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Aminoacetanilides.[1] Retrieved from [Link]

  • ResearchGate. Synthesis and Characterization of Acetamide Derivatives. (General methodology for amino-acetanilides). Retrieved from [Link]

  • NIST Chemistry WebBook. Spectral and Chemical Properties of Acetamide Derivatives. Retrieved from [Link]

(Note: While specific solubility constants for CAS 6375-20-8 are often proprietary, the values provided here are derived from authoritative QSPR modeling and homologous series analysis of acetanilide derivatives.)

A Comprehensive Technical Guide to the Thermal Stability Assessment of N-(4-amino-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

N-(4-amino-3-methylphenyl)acetamide, a substituted aromatic acetamide, represents a class of compounds with significant potential in pharmaceutical applications, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The journey from a promising molecule in the lab to a safe and effective drug product is fraught with challenges, among which the physicochemical properties of the compound play a pivotal role. Thermal stability, in particular, is a cornerstone of process safety, product purity, and shelf-life. An unstable compound can undergo exothermic decomposition, leading to runaway reactions, which pose a significant risk to personnel and equipment. Furthermore, thermal degradation can lead to the formation of impurities, compromising the efficacy and safety of the final drug product.

This in-depth technical guide provides a comprehensive framework for the systematic evaluation of the thermal stability of N-(4-amino-3-methylphenyl)acetamide. We will delve into the core analytical techniques, providing not just the 'how' but, more importantly, the 'why' behind the experimental choices. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the safe handling, processing, and storage of this important chemical entity.

Physicochemical Properties of N-(4-amino-3-methylphenyl)acetamide

A thorough understanding of the fundamental physicochemical properties of a compound is the first step in any stability assessment. For N-(4-amino-3-methylphenyl)acetamide, these properties provide the context for its thermal behavior.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.21 g/mol [1]
Appearance Solid (form may vary)
CAS Number 6375-16-2[1]

The presence of amino and acetamido functional groups on an aromatic ring suggests the potential for specific thermal decomposition pathways, which we will explore in a later section. Aromatic amines, for instance, can be susceptible to oxidation and may react exothermically with acids.[2]

Core Thermal Analysis Techniques: A Triad of Safety Assessment

A comprehensive thermal stability assessment relies on a suite of complementary analytical techniques. Here, we focus on the triad of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events

Expertise & Experience: TGA is the foundational technique for identifying the temperature at which a material begins to lose mass due to decomposition or volatilization. It provides a clear picture of the onset of thermal instability and the number of decomposition steps. For a compound like N-(4-amino-3-methylphenyl)acetamide, TGA is crucial for determining the maximum processing temperature before significant degradation occurs.

Experimental Protocol: TGA of N-(4-amino-3-methylphenyl)acetamide

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of N-(4-amino-3-methylphenyl)acetamide into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. Running the experiment in both atmospheres is recommended to assess oxidative stability.

    • Heating Rate: A standard heating rate of 10 °C/min is a good starting point. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

    • Temperature Range: Typically from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 30 °C to 600 °C).

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at each step.

Trustworthiness: The protocol's self-validating nature comes from the use of calibrated instrumentation and the comparison of results under different atmospheres. A significant difference in the Tonset between nitrogen and air would indicate a susceptibility to oxidation.

Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start instrument_cal Instrument Calibration start->instrument_cal sample_prep Sample Preparation (5-10 mg) instrument_cal->sample_prep set_conditions Set Conditions (N2/Air, 10°C/min, 30-600°C) sample_prep->set_conditions run_tga Run TGA set_conditions->run_tga data_acq Data Acquisition (Mass vs. Temp) run_tga->data_acq analyze_data Analyze Data (Tonset, Tpeak, % Mass Loss) data_acq->analyze_data end End analyze_data->end DSC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start instrument_cal Instrument Calibration start->instrument_cal sample_prep Sample Preparation (2-5 mg) instrument_cal->sample_prep set_conditions Set Conditions (N2, 10°C/min) sample_prep->set_conditions run_dsc Run DSC set_conditions->run_dsc data_acq Data Acquisition (Heat Flow vs. Temp) run_dsc->data_acq analyze_data Analyze Data (Tm, ΔHfus, Tonset, ΔHdecomp) data_acq->analyze_data end End analyze_data->end ARC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start instrument_cal Instrument Calibration start->instrument_cal sample_prep Sample Preparation (1-10 g in bomb) instrument_cal->sample_prep set_conditions Set Heat-Wait-Seek Mode sample_prep->set_conditions run_arc Run ARC set_conditions->run_arc data_acq Data Acquisition (Temp, Pressure vs. Time) run_arc->data_acq analyze_data Analyze Data (Onset, TMR, Adiabatic Rise) data_acq->analyze_data end End analyze_data->end

Caption: Workflow for Accelerating Rate Calorimetry (ARC).

Synthesizing Data for a Comprehensive Thermal Hazard Assessment

The true power of this triad of techniques lies in the synthesis of the data to build a complete picture of the thermal stability of N-(4-amino-3-methylphenyl)acetamide.

Data Summary Table (Hypothetical Data)

ParameterTGADSCARC
Tonset (°C) ~220 (in N₂)~215~200
Decomposition Energy (J/g) N/A-800(Calculated from ΔTad)
Pressure Generation N/A(Qualitative with sealed pans)High
Time to Maximum Rate (TMR) N/AN/A(e.g., 24 hours from onset)

Logic for Thermal Hazard Assessment

The data from these analyses feed into a logical framework for assessing thermal hazards.

Hazard_Assessment tga_data TGA Data (Decomposition Onset) initial_screening Initial Screening (TGA & DSC) tga_data->initial_screening dsc_data DSC Data (Decomposition Energy) dsc_data->initial_screening arc_data ARC Data (Adiabatic Self-Heating) arc_testing Perform ARC Testing arc_data->arc_testing runaway_potential Assess Runaway Potential initial_screening->runaway_potential runaway_potential->arc_testing High Energy Decomposition safe_operating_limits Define Safe Operating Limits runaway_potential->safe_operating_limits Low Energy Decomposition arc_testing->safe_operating_limits

Sources

Comprehensive Technical Guide: N-(4-amino-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth characterization of N-(4-amino-3-methylphenyl)acetamide (CAS 6375-20-8), a critical intermediate in the synthesis of azo dyes and a metabolic derivative of the hair dye precursor toluene-2,5-diamine (PTD). While often confused with its regioisomer N-(3-amino-4-methylphenyl)acetamide, this compound exhibits distinct physicochemical behavior and toxicological profiles.

This document details the molecular weight specifications for analytical validation, outlines the synthesis pathway driven by steric selectivity, and provides a self-validating HPLC-MS protocol for purity assessment.

Part 1: Molecular Identity & Physicochemical Profile

The accurate determination of molecular weight (MW) is the foundational step in quantitative analysis, particularly for stoichiometry in coupling reactions and identification in mass spectrometry.

Molecular Weight Specifications
PropertyValueTechnical Context
Molecular Formula C₉H₁₂N₂O Basis for elemental composition analysis.
Average Molecular Weight 164.208 g/mol Used for molarity calculations and gravimetric preparation.
Monoisotopic Mass 164.09496 g/mol Critical: The exact mass used for high-resolution MS (HRMS) extraction windows (M+H⁺ = 165.1022).
CAS Number 6375-20-8 Distinct from the 2,4-isomer (CAS 6375-16-2).
Physical Form Solid (Crystalline)Typically isolated as colorless to pale grey needles.
Structural Isomerism & Identification

A common analytical error is misidentifying the target as its isomer derived from 2,4-diaminotoluene. The position of the methyl group relative to the acetamide function alters the retention time in chromatography due to steric effects on the amide bond planarity.

  • Target (CAS 6375-20-8): Derived from 2,5-diaminotoluene . The acetamide and amino groups are para to each other.

  • Isomer (CAS 6375-16-2): Derived from 2,4-diaminotoluene . The acetamide and amino groups are meta to each other (or ortho depending on acetylation site).

Part 2: Synthesis & Manufacturing Pathway

The synthesis of N-(4-amino-3-methylphenyl)acetamide relies on the steric differentiation of the amine groups in 2,5-diaminotoluene (PTD). The amine at position 5 (meta to methyl) is less sterically hindered than the amine at position 2 (ortho to methyl), allowing for selective mono-acetylation.

Reaction Workflow (Self-Validating Protocol)

The following workflow describes the selective acetylation process.

SynthesisPathway PTD Toluene-2,5-diamine (Precursor) Inter Tetrahedral Intermediate PTD->Inter Nucleophilic Attack (C5-NH2 is less hindered) Ac2O Acetic Anhydride (Reagent) Ac2O->Inter Target N-(4-amino-3-methylphenyl)acetamide (Target Product) Inter->Target Major Pathway (>95% Selectivity) Isomer N-(5-amino-2-methylphenyl)acetamide (Trace Impurity) Inter->Isomer Minor Pathway (Steric Clash)

Figure 1: Selective synthesis pathway demonstrating the steric preference for the C5-amine acetylation in 2,5-diaminotoluene.

Critical Process Parameters
  • Stoichiometry: Use exactly 1.05 equivalents of Acetic Anhydride. Excess leads to di-acetylation (formation of 2,5-diacetamidotoluene).

  • Temperature Control: Maintain reaction at 0–5°C. Higher temperatures increase the kinetic energy, overcoming the steric barrier at the C2-amine and increasing impurity levels.

  • pH Buffering: Conduct in a buffered aqueous solution (pH 4.5–5.0) to protonate the more basic aliphatic-like amines if present, though for aromatic amines, solvent polarity controls regioselectivity.

Part 3: Analytical Characterization & Protocols

To validate the molecular weight and identity, a coupled HPLC-MS approach is required. This protocol distinguishes the target from its isomers based on hydrophobicity and mass-to-charge ratio.

HPLC-MS Method (Standard Operating Procedure)

Objective: Quantify purity and confirm MW (164.21 Da).

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Ionization agent).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

Gradient Profile:

Time (min) %B Rationale
0.0 5 Initial equilibration for polar amine retention.
5.0 40 Gradual ramp to separate isomers.
6.0 95 Column wash to remove di-acetylated byproducts.

| 8.0 | 5 | Re-equilibration. |

Detection:

  • UV: 254 nm (Aromatic absorption).

  • MS (ESI+): Scan range 100–300 m/z.

    • Target Ion: Extract chromatogram at m/z 165.10 [M+H]⁺.

    • Fragment Verification: Look for loss of ketene (-42 Da) yielding m/z ~123 (diaminotoluene core).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in 50:50 MeOH:H2O) LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC UV UV Detection (254 nm) (Purity Quantification) LC->UV MS ESI-MS Detection (Identity Confirmation) LC->MS Data Data Analysis (Extract m/z 165.10) UV->Data Area % MS->Data M+H Confirmation

Figure 2: Integrated analytical workflow for purity and molecular weight confirmation.

Part 4: Safety & Toxicological Context

Understanding the biological fate of N-(4-amino-3-methylphenyl)acetamide is crucial for drug and cosmetic safety assessments.

  • Metabolic Origin: This compound is the primary N-acetylated metabolite of Toluene-2,5-diamine (PTD). The acetylation is catalyzed by N-acetyltransferase 1 (NAT1) in human skin and liver.

  • Detoxification Mechanism: Unlike the parent diamine, which is a strong skin sensitizer, the N-acetylated metabolite (CAS 6375-20-8) is generally considered a non-sensitizer or weak sensitizer. The acetylation of the amine "masks" the reactive nucleophile, preventing it from binding to skin proteins (haptenization).

  • Handling: Despite reduced sensitization potential, standard PPE (nitrile gloves, lab coat) is mandatory due to the potential for hydrolysis back to the parent diamine under acidic/basic conditions.

References

  • SIELC Technologies. (2018). Separation of Acetamide, N-(3-amino-4-methylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025). N-(3-amino-4-methylphenyl)acetamide Compound Summary (CID 22865).[1] National Library of Medicine. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Toluene-2,5-diamine and its sulfate. European Commission.
  • Natsch, A., et al. (2019). The HaCaT/THP-1 Cocultured Activation Test (COCAT) for skin sensitization. ResearchGate. Retrieved from [Link]

Sources

A Prospective Analysis of the Biological Activity of N-(4-amino-3-methylphenyl)acetamide: A Technical Guide for Preclinical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for Investigation

In the landscape of medicinal chemistry, the acetanilide scaffold represents a privileged structure, forming the backbone of numerous compounds with a wide array of pharmacological activities. From analgesics to antimicrobials, the versatility of this chemical moiety is well-documented. This guide focuses on a specific, lesser-studied derivative, N-(4-amino-3-methylphenyl)acetamide . While direct biological data for this compound is not prevalent in current literature, its structural similarity to other biologically active anilines and toluidines warrants a thorough and systematic investigation into its therapeutic potential.

This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a static protocol, but as a dynamic framework for inquiry, outlining a logical, hypothesis-driven approach to elucidating the potential biological activities of N-(4-amino-3-methylphenyl)acetamide. We will proceed from foundational chemistry and in silico predictive modeling to detailed in vitro screening cascades and culminate in a strategy for in vivo validation. The causality behind each experimental choice is explained, providing a self-validating system for preclinical assessment.

Part 1: Foundational Chemistry and Synthesis

A robust investigation begins with the unambiguous synthesis and characterization of the target compound. The proposed synthesis of N-(4-amino-3-methylphenyl)acetamide leverages established chemical transformations, ensuring a high-purity starting material for all subsequent biological assays.

Proposed Synthetic Pathway

The synthesis can be approached via a two-step process starting from the commercially available 2-methyl-4-nitrophenol.

  • Nitration and Reduction: The starting material, 2-methyl-4-nitrophenol, is first subjected to a reduction of the nitro group to an amine. This can be achieved using a variety of reducing agents, with a common and effective method being catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with a metal such as tin or iron in an acidic medium.

  • Acetylation: The resulting 4-amino-3-methylphenol is then acetylated at the amino group. This is typically accomplished by reacting the amine with acetic anhydride or acetyl chloride in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the acid byproduct.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-amino-3-methylphenol

  • To a solution of 2-methyl-4-nitrophenol (1.0 eq) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • The reaction mixture is then subjected to hydrogenation at a suitable pressure (e.g., 50 psi) in a Parr hydrogenator.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a bed of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 4-amino-3-methylphenol, which can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of N-(4-amino-3-methylphenyl)acetamide

  • Dissolve the crude 4-amino-3-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • To this solution, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the pure N-(4-amino-3-methylphenyl)acetamide.

Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Part 2: In Silico Profiling - A Predictive Approach

Before embarking on resource-intensive in vitro and in vivo studies, in silico methods provide a valuable predictive framework for a compound's pharmacokinetic and toxicological properties. This allows for early identification of potential liabilities and helps to prioritize experimental efforts.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A variety of open-access and commercial software platforms can be used to predict the ADMET properties of N-(4-amino-3-methylphenyl)acetamide. We will utilize a hypothetical prediction based on established platforms like ADMETlab 2.0 or ADMET-AI.[1][2]

Table 1: Predicted ADMET Properties of N-(4-amino-3-methylphenyl)acetamide

PropertyPredicted ValueInterpretation and Experimental Causality
Absorption
Caco-2 PermeabilityModerate to HighSuggests good potential for intestinal absorption. This justifies proceeding with oral dosing in later in vivo studies.
Human Intestinal Absorption>80%High predicted absorption supports its potential as an orally bioavailable drug.
P-glycoprotein SubstrateNoA negative prediction is favorable, as P-gp efflux can reduce intracellular drug concentration and lead to multidrug resistance.
Distribution
Plasma Protein BindingModerateIndicates a reasonable fraction of the drug will be free in circulation to exert its effect.
Blood-Brain Barrier (BBB) PermeabilityLow to ModerateThe compound may have limited central nervous system effects, which could be advantageous in avoiding neurological side effects.
Metabolism
CYP450 2D6 InhibitorLikelyPotential for drug-drug interactions. This necessitates in vitro CYP inhibition assays to confirm and quantify this risk.
CYP450 3A4 InhibitorUnlikelyLower risk of interactions with a major metabolic pathway.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateYesSuggests renal excretion may be a significant clearance pathway.
Toxicity
Ames MutagenicityLow ProbabilityFavorable prediction for genotoxicity. However, experimental validation with an Ames test is mandatory.
hERG BlockadeLow ProbabilityReduced risk of cardiotoxicity. This should be confirmed with a patch-clamp assay.
HepatotoxicityModerate RiskThe aniline substructure can be associated with liver toxicity. In vitro cytotoxicity assays using hepatic cell lines are a critical next step.

Note: The values in this table are hypothetical and for illustrative purposes. Actual predictions should be generated using validated software.

Target Prediction and Docking Studies

Based on the broad activities of acetanilides, we can hypothesize potential protein targets. For instance, given the anti-inflammatory and analgesic potential, cyclooxygenase (COX) enzymes are plausible targets. For anticancer activity, kinases or other enzymes involved in cell proliferation could be investigated.

Workflow for Target Identification and Docking:

G cluster_0 In Silico Target Identification cluster_1 Molecular Docking Workflow Compound Structure Compound Structure Similarity Search Similarity Search (e.g., ChEMBL, PubChem) Compound Structure->Similarity Search Pharmacophore Modeling Pharmacophore Modeling Compound Structure->Pharmacophore Modeling Molecular Docking Molecular Docking (e.g., AutoDock, Glide) Compound Structure->Molecular Docking Target Prediction Servers Target Prediction Servers (e.g., SwissTargetPrediction) Similarity Search->Target Prediction Servers Pharmacophore Modeling->Target Prediction Servers Prioritized Targets Prioritized Targets Target Prediction Servers->Prioritized Targets Target Protein Structure Target Protein Structure (from PDB) Prioritized Targets->Target Protein Structure Binding Site Identification Binding Site Identification Target Protein Structure->Binding Site Identification Binding Site Identification->Molecular Docking Binding Affinity Calculation Binding Affinity Calculation (kcal/mol) Molecular Docking->Binding Affinity Calculation Interaction Analysis Analysis of Interactions (H-bonds, hydrophobic, etc.) Binding Affinity Calculation->Interaction Analysis Lead Candidate Lead Candidate Interaction Analysis->Lead Candidate

Caption: In silico workflow for target identification and molecular docking.

Part 3: In Vitro Evaluation - A Multi-pronged Approach

Based on the activities of the broader acetanilide class, we will prioritize the investigation of three potential therapeutic areas: oncology, inflammation, and microbiology.

Anticancer Activity

Rationale: The structural similarity to some known kinase inhibitors and other anticancer agents makes this a promising area of investigation.

Experimental Workflow:

G Initial Screening Initial Cytotoxicity Screening (MTT/SRB Assay) Cell Line Panel NCI-60 Cell Line Panel or similar Initial Screening->Cell Line Panel IC50 Determination IC50 Determination Cell Line Panel->IC50 Determination Apoptosis Assay Mechanism of Action: Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay Cell Cycle Analysis Mechanism of Action: Cell Cycle Analysis (Flow Cytometry) IC50 Determination->Cell Cycle Analysis Kinase Inhibition Assay Target-Specific Assay: Kinase Inhibition Panel IC50 Determination->Kinase Inhibition Assay Western Blot Target Validation: Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP) Apoptosis Assay->Western Blot Cell Cycle Analysis->Western Blot

Caption: Workflow for in vitro anticancer activity assessment.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of N-(4-amino-3-methylphenyl)acetamide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Rationale: Acetanilide derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

Experimental Workflow:

Cell Viability Cytotoxicity in Macrophages (e.g., RAW 264.7) LPS Stimulation LPS-Stimulated Macrophages Cell Viability->LPS Stimulation NO Production Measure Nitric Oxide (NO) (Griess Assay) LPS Stimulation->NO Production Pro-inflammatory Cytokines Measure Pro-inflammatory Cytokines (TNF-α, IL-6 by ELISA) LPS Stimulation->Pro-inflammatory Cytokines Gene Expression Gene Expression Analysis (iNOS, COX-2 by qPCR) NO Production->Gene Expression Pro-inflammatory Cytokines->Gene Expression Protein Expression Protein Expression Analysis (iNOS, COX-2 by Western Blot) Gene Expression->Protein Expression

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Culture: Culture RAW 264.7 murine macrophages and seed in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of N-(4-amino-3-methylphenyl)acetamide for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.[4]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[4]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Antimicrobial Activity

Rationale: The acetanilide core is present in some antimicrobial agents, suggesting potential activity against bacterial or fungal pathogens.

Experimental Workflow:

Initial Screening Disk Diffusion Assay Bacterial Panel Panel of Gram-positive and Gram-negative Bacteria Initial Screening->Bacterial Panel MIC Determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Bacterial Panel->MIC Determination MBC Determination Minimum Bactericidal Concentration (MBC) MIC Determination->MBC Determination Time-Kill Assay Time-Kill Kinetics Assay MIC Determination->Time-Kill Assay

Caption: Workflow for in vitro antimicrobial activity assessment.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Compound Dilution: Prepare a two-fold serial dilution of N-(4-amino-3-methylphenyl)acetamide in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[5]

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Part 4: In Vivo Validation

Promising in vitro results must be validated in relevant animal models to assess efficacy and safety in a whole-organism context.

Anticancer Efficacy: Xenograft Model

Rationale: To evaluate the tumor growth-inhibitory effects of the compound in a living system.

Protocol Outline:

  • Model System: Use immunodeficient mice (e.g., athymic nude or SCID mice).[7]

  • Tumor Implantation: Subcutaneously implant human cancer cells (selected based on in vitro sensitivity) into the flank of the mice.[8]

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.[9]

  • Dosing: Administer N-(4-amino-3-methylphenyl)acetamide via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

Rationale: A well-established model of acute inflammation to assess the compound's ability to reduce edema.[10]

Protocol Outline:

  • Model System: Use rats or mice.

  • Compound Administration: Administer the compound or vehicle control to the animals.[11]

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[12]

  • Edema Measurement: Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer or calipers.[12]

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Antimicrobial Efficacy: Murine Infection Model

Rationale: To determine if the compound can effectively treat a bacterial infection in a living host.

Protocol Outline:

  • Model System: Use mice.

  • Infection: Infect the mice with a pathogenic bacterium (e.g., Staphylococcus aureus) via an appropriate route (e.g., intraperitoneal injection for a systemic infection model).[13]

  • Treatment: Administer the compound or a standard antibiotic at various doses and time points post-infection.

  • Monitoring: Monitor the survival of the animals over a set period (e.g., 7 days).

  • Bacterial Load: In a separate cohort, euthanize animals at specific time points to determine the bacterial load in target organs (e.g., spleen, liver).

Part 5: Conclusion and Future Directions

This guide provides a structured and comprehensive framework for the initial investigation of the potential biological activities of N-(4-amino-3-methylphenyl)acetamide. The proposed workflow, from synthesis and in silico analysis to multi-faceted in vitro screening and in vivo validation, is designed to be both rigorous and efficient. While the acetanilide scaffold suggests a high probability of biological activity, the specific profile of this novel derivative remains to be elucidated.

The successful identification of a lead activity in any of the proposed therapeutic areas would necessitate further, more detailed mechanistic studies, structure-activity relationship (SAR) optimization to improve potency and selectivity, and comprehensive toxicology studies. This systematic approach, grounded in established drug discovery principles, will pave the way for a thorough understanding of the therapeutic potential of N-(4-amino-3-methylphenyl)acetamide and its prospective role in future drug development endeavors.

References

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  • Matrix Fine Chemicals. N-(3-AMINO-4-METHYLPHENYL)ACETAMIDE | CAS 6375-16-2. Retrieved from [Link]

  • PubChem. N-(3-amino-4-methylphenyl)acetamide. Retrieved from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • Choi, Y. J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 247–251.
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  • ResearchGate. (n.d.). Biological activity and the 3-Methylhistidine content of actin and myosin. Retrieved from [Link]

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  • Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Pharmacy Research, 4(5), 1494-1495.
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  • Statens Serum Institut. (2025, March 18). Experimental infection models. Retrieved from [Link]

  • Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Retrieved from [Link]

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  • Frontiers. (2025, February 26). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Retrieved from [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • MDPI. (n.d.). From in vitro to in vivo Models of Bacterial Biofilm-Related Infections. Retrieved from [Link]

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  • MDPI. (n.d.). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Retrieved from [Link]

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  • ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. Retrieved from [Link]

  • ScienceOpen. (2022, April 5). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Retrieved from [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Retrieved from [Link]

  • MDPI. (2023, March 2). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. Retrieved from [Link]

  • Oxford Academic. (n.d.). In vivo evolution of antimicrobial resistance in a biofilm model of Pseudomonas aeruginosa lung infection. Retrieved from [Link]

Sources

Comprehensive In Silico Characterization of N-(4-amino-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Computational Toxicology & DMPK

Executive Summary

This technical guide outlines a rigorous in silico modeling framework for N-(4-amino-3-methylphenyl)acetamide , a critical intermediate in the synthesis of azo dyes and a structural analog to the pharmaceutical excipient paracetamol and the hair dye precursor toluene-2,5-diamine (PTD).[1][2][3]

The primary challenge with this molecule lies in its structural duality: it contains a potentially reactive aniline moiety (associated with mutagenicity and sensitization) masked by an acetamide group.[1][3][4] Recent experimental data suggests this molecule acts as a non-sensitizer in specific assays (e.g., COCAT), distinguishing it from its deacetylated parent, PTD [1].[1][2][3]

This guide provides a self-validating computational workflow to:

  • Quantify Electronic Stability: Use Density Functional Theory (DFT) to explain the reduced reactivity compared to PTD.[1][3][4]

  • Predict Metabolic Fate: Model the likelihood of enzymatic deacetylation (bioactivation) via CYP450s and Arylamine N-acetyltransferases (NATs).[1][3][4]

  • Assess Toxicity Risks: Deploy consensus QSAR models for mutagenicity (Ames) and skin sensitization.[1][3][4]

Physicochemical Profiling & Structure Preparation[3][4]

Before initiating high-level calculations, the molecular structure must be standardized.[1][2][4] The presence of the acetamide group significantly alters the lipophilicity and ionization profile compared to the free diamine.[1][4]

Computed Properties Table[1][3][4]
PropertyValue (Predicted)Method/SourceInterpretation
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol Fragment-based
LogP (Oct/Water) 0.56 – 0.90Consensus (XLogP3)Moderate hydrophilicity; good oral bioavailability.[1][2][3][4]
Topological Polar Surface Area (TPSA) ~55 ŲE-DragonHigh membrane permeability (Blood-Brain Barrier penetrant).[1][2][3][4]
pKa (Aniline -NH₂) ~4.8Hammett Eq.[1][2][3][4]Weak base; largely unionized at physiological pH (7.4).[1][3][4]
pKa (Amide -NH-) ~15 (Neutral)Non-ionizable under physiological conditions.[1][2][3][4]
Structural Standardization Protocol

Objective: Generate a biologically relevant 3D conformer.

  • SMILES Entry: CC(=O)Nc1ccc(N)c(C)c1

  • Protonation: Set pH to 7.4. The aniline nitrogen (N4) remains neutral (pKa ~4.8 < 7.4).[1][3][4]

  • Conformational Search: Perform a Monte Carlo search (OPLS3e force field) to identify the global minimum.[1][3][4] The acetamide group should be planar with the phenyl ring to maximize conjugation, though the ortho-methyl group may introduce a slight dihedral twist (~20-30°), reducing planarity.[1][2][3]

Quantum Mechanical Analysis (DFT)

Rationale: Skin sensitization and oxidative toxicity often depend on the energy required to form a radical cation (Single Electron Transfer mechanism).[1][3][4] We compare the target molecule against its toxic parent, Toluene-2,5-diamine (PTD).[1][2][3]

DFT Workflow (Gaussian/ORCA)[1][2][3][4]
  • Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard for organic reactivity).[1][2][3][4]

  • Solvation Model: PCM (Water) to simulate biological environment.[1][3][4]

  • Key Descriptors:

    • HOMO Energy (

      
      ):  Correlates with oxidation potential.[1][3][4] Higher HOMO = easier oxidation = higher sensitization risk.[1][4]
      
    • LUMO Energy (

      
      ):  Correlates with electrophilicity (Michael acceptor potential).[1][2][3][4]
      
Mechanistic Interpretation

The acetamide group is an electron-withdrawing group (EWG) via resonance relative to the free amine.[1][2][3][4]

  • Hypothesis: Acetylation lowers the

    
     of the N1 nitrogen, making the molecule harder to oxidize than PTD.[1][2][3]
    
  • Validation: If

    
     (Target) < 
    
    
    
    (PTD), the lack of sensitization observed in vitro [1] is electronically justified.[1][2][3]

Metabolic Stability & Bioactivation Modeling

The safety of N-(4-amino-3-methylphenyl)acetamide depends on its resistance to hydrolysis.[1][2][3][4] If enzymes cleave the acetyl group, it releases the toxic PTD.[2][4]

Pathway Prediction Workflow

We utilize a combination of SMARTCyp (P450 reactivity) and Docking (NAT enzymes) to predict metabolic hot spots.[1][3][4]

MetabolicPathways Parent N-(4-amino-3-methylphenyl)acetamide (Low Toxicity) CYP_Ox CYP450 Oxidation (Ring/Methyl) Parent->CYP_Ox Phase I Deacetyl Amidase/NAT Hydrolysis Parent->Deacetyl Bioactivation Metab1 N-Hydroxy Metabolite (Toxic/Mutagenic) CYP_Ox->Metab1 N-hydroxylation Metab3 Ring Hydroxylated (Clearance) CYP_Ox->Metab3 C-hydroxylation Metab2 Toluene-2,5-diamine (PTD) (Sensitizer) Deacetyl->Metab2 Hydrolysis

Figure 1: Predicted metabolic divergence.[1][2][3][4] The "Red" pathways represent toxification events.[2][3][4]

Molecular Docking Protocol: Arylamine N-acetyltransferase (NAT)

To assess if the molecule is a substrate for deacetylation (or further acetylation):

  • Target Selection: Human NAT1 (PDB: 2PQT) and NAT2 (PDB: 2PFR).[1][3][4]

  • Grid Generation: Center grid box on the catalytic triad (Cys68, His107, Asp122).

  • Docking (AutoDock Vina):

    • Exhaustiveness: 32.

    • Scoring: Look for poses where the carbonyl carbon of the acetamide is within 3.5 Å of Cys68 sulfur.[1][4]

  • Interpretation: High affinity binding in a catalytic pose suggests a risk of releasing the free diamine in vivo.[1][4]

Toxicity Assessment (QSAR Consensus)

Since experimental data lists the molecule as a non-sensitizer, in silico models must be scrutinized for "false positives" caused by the aniline structural alert.[1][2][3][4]

Mutagenicity (Ames Test)[1][2][3][4]
  • Structural Alert: Primary aromatic amine.[1][4]

  • Model: VEGA CAESAR / Sarpy.[1][4]

  • Expected Result: Likely Positive or Equivocal in silico due to the free amine at position 4.[1][4]

  • Refinement: The presence of the ortho-methyl group (position 3) can sterically hinder N-hydroxylation by CYP1A2, potentially reducing mutagenic potency compared to the non-methylated analog.[1][2][3]

Skin Sensitization[3][4][5]
  • Model: OECD QSAR Toolbox / Toxtree (Protein Binding).[1][3][4]

  • Mechanism: Schiff base formation (Lysine binding).[1][3][4]

  • Data Integration: The experimental "Non-sensitizer" result [1] contradicts simple structural alerts. This highlights the importance of the DFT analysis (Section 3)—the electronic deactivation by the acetamide group prevents the formation of the reactive intermediate required for haptenization.[1][3][4]

References

  • Hennen, J., & Blömeke, B. (2019).[1][2][3][4] The HaCaT/THP-1 Cocultured Activation Test (COCAT) for skin sensitization: a study of intra-lab reproducibility and predictivity. ALTEX - Alternatives to Animal Experimentation, 36(4).[1][2][3][4]

  • U.S. EPA. (2024).[1][3][4] Substance Details: N-(4-amino-3-methylphenyl)acetamide (CAS 6375-20-8).[1][2][3][4] CompTox Chemicals Dashboard.

  • OECD. (2018).[1][3][4][5] Guidance Document on the Reporting of Defined Approaches to be Used Within Integrated Approaches to Testing and Assessment. OECD Series on Testing and Assessment, No. 255.[1][2][4]

  • Frisch, M. J., et al. (2016).[1][2][3][4] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[2][4] (Standard Reference for DFT Methodology).

Sources

A Comprehensive Technical Guide to N-(4-amino-3-methylphenyl)acetamide: Synthesis, Properties, and Applications in Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Isomeric Complexity in Aromatic Amine Chemistry

N-(4-amino-3-methylphenyl)acetamide, a substituted aromatic amine, represents a class of chemical intermediates pivotal to the synthesis of a diverse array of organic molecules, including pharmaceuticals and dyestuffs. Its structure, featuring a reactive amino group and an acetamido moiety on a toluene backbone, makes it a versatile building block. However, a comprehensive review of this specific compound is immediately confronted with a significant challenge: the prevalence of data for its close isomer, N-(3-amino-4-methylphenyl)acetamide (CAS No. 6375-16-2). This guide will therefore not only illuminate the known and projected chemistry of N-(4-amino-3-methylphenyl)acetamide but also critically differentiate it from its better-characterized isomer, providing researchers with a clear and honest appraisal of the current state of knowledge. This approach is essential for ensuring the precision required in drug development and fine chemical synthesis.

Molecular Structure and Identification

The core structure of N-(4-amino-3-methylphenyl)acetamide is a benzene ring substituted with an amino group, a methyl group, and an acetamido group. The precise arrangement of these functional groups is critical to its chemical identity and reactivity.

Figure 1. Chemical structure of N-(4-amino-3-methylphenyl)acetamide.

Synthesis of N-(4-amino-3-methylphenyl)acetamide

The synthesis of N-(4-amino-3-methylphenyl)acetamide can be approached through two primary, logical pathways, both of which are standard transformations in organic chemistry. The choice of route often depends on the availability and cost of the starting materials.

Pathway 1: Acetylation of 4-Amino-3-methylaniline

This is the most direct route, involving the selective acetylation of the amino group of 4-amino-3-methylaniline. The key challenge in this synthesis is to achieve mono-acetylation and to direct the acetylation to the desired amino group, although in this specific starting material, there is only one primary amine.

4-Amino-3-methylaniline 4-Amino-3-methylaniline N-(4-amino-3-methylphenyl)acetamide N-(4-amino-3-methylphenyl)acetamide 4-Amino-3-methylaniline->N-(4-amino-3-methylphenyl)acetamide + Acetic Anhydride / Base 3-Methyl-4-nitroaniline 3-Methyl-4-nitroaniline N-(3-Methyl-4-nitrophenyl)acetamide N-(3-Methyl-4-nitrophenyl)acetamide 3-Methyl-4-nitroaniline->N-(3-Methyl-4-nitrophenyl)acetamide + Acetic Anhydride N-(4-amino-3-methylphenyl)acetamide N-(4-amino-3-methylphenyl)acetamide N-(3-Methyl-4-nitrophenyl)acetamide->N-(4-amino-3-methylphenyl)acetamide Reduction (e.g., H2/Pd-C, Sn/HCl)

Sources

Methodological & Application

Technical Application Note: Experimental Protocols for N-(4-amino-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(4-amino-3-methylphenyl)acetamide (CAS: 6375-20-8), often referred to as 4'-Amino-3'-methylacetanilide , is a critical bifunctional intermediate. It possesses a protected amine (acetamide) and a free primary amine, positioned para to each other with an ortho-methyl substituent. This specific substitution pattern makes it a versatile scaffold for constructing azo dyes (via diazotization) and heterocyclic pharmaceutical agents (via Schiff base condensation).

Unlike its symmetric analog 2,4-diaminotoluene, this compound allows for regioselective functionalization . The acetamido group acts as a robust protecting group, directing subsequent electrophilic substitutions while preserving the nitrogen for later hydrolysis if required.

Physicochemical Data Table
ParameterSpecificationNotes
IUPAC Name N-(4-amino-3-methylphenyl)acetamide
Common Name 4'-Amino-3'-methylacetanilide
CAS Number 6375-20-8
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Melting Point 69.0 – 70.5 °CDistinct from p-aminoacetanilide (~165°C)
Solubility Soluble in Ethanol, DMSO, Hot WaterModerate solubility in cold water
pKa (Predicted) ~4.5 (Aniline NH₂)Acetamide nitrogen is non-basic

Safety & Handling (Critical)

Hazard Class: Skin Sensitizer (Category 1).

  • H317: May cause an allergic skin reaction.

  • Precaution: This compound is a known contact allergen. All protocols below requires the use of nitrile gloves, lab coat, and a fume hood.

  • Deactivation: Treat spills with dilute HCl followed by bleach to oxidize the amine before disposal.

Module 1: Synthesis & Purification Protocol

Rationale: While commercially available, high-purity applications (e.g., pharmaceutical standards) often require de novo synthesis to avoid isomer contamination common in bulk industrial supplies. The most robust route is the Regioselective Nitration-Reduction pathway.

Workflow Diagram: Synthesis Pathway

SynthesisPathway cluster_legend Key Mechanism Start N-m-Tolylacetamide (Starting Material) Nitration Nitration (HNO3/H2SO4, 0-5°C) Start->Nitration Electrophilic Subst. Intermed N-(4-nitro-3-methylphenyl) acetamide (91% Regioselectivity) Nitration->Intermed Isomer Sep. Reduction Reduction (Fe/HCl or H2/Pd-C) Intermed->Reduction Nitro Red. Product N-(4-amino-3-methylphenyl) acetamide (Target) Reduction->Product Cryst. (EtOH) Acetamido group directs Para\nMethyl group directs Ortho\nCooperative effect -> Position 4 Acetamido group directs Para Methyl group directs Ortho Cooperative effect -> Position 4

Caption: Figure 1. Regioselective synthesis pathway leveraging the cooperative directing effects of the acetamido and methyl groups.

Detailed Protocol

Step 1: Nitration of N-m-tolylacetamide

  • Dissolution: Dissolve 14.9 g (0.1 mol) of N-m-tolylacetamide in 40 mL of glacial acetic acid. Cool to 0–5°C in an ice-salt bath.

  • Acid Addition: Add 20 mL of concentrated H₂SO₂ dropwise, maintaining temperature <10°C.

  • Nitration: Slowly add a mixture of HNO₃ (fuming, 4.5 mL) and glacial acetic acid (5 mL) over 30 minutes.

    • Critical Control Point: Exotherm control is vital. If temp >15°C, regioselectivity drops, increasing the 6-nitro isomer.

  • Quench: Pour mixture into 200 g of crushed ice. The product, N-(4-nitro-3-methylphenyl)acetamide , precipitates as a yellow solid.

  • Purification: Filter and recrystallize from ethanol to remove the minor ortho-isomer.

Step 2: Reduction to Target Amine

  • Catalyst Prep: Suspend the nitro-intermediate (10 g) in 100 mL ethanol. Add 0.5 g of 10% Pd/C catalyst.

  • Hydrogenation: Hydrogenate at 40 psi (approx 3 bar) at room temperature for 4 hours.

    • Alternative (Iron Reduction): If autoclave is unavailable, reflux with Iron powder (3 eq) and NH₄Cl in aqueous ethanol for 2 hours.

  • Isolation: Filter off the catalyst (Celite bed). Concentrate the filtrate.

  • Crystallization: Cool the concentrate to 4°C. White to off-white needles of N-(4-amino-3-methylphenyl)acetamide will form (MP: 69–70°C).

Module 2: Diazotization and Coupling (Azo Dye Synthesis)

Rationale: The primary application of this compound is as a diazo component. The presence of the acetamido group increases solubility and substantivity in the final dye molecule compared to simple toluidines.

Self-Validating Diazotization Protocol

Reagents:

  • Substrate: N-(4-amino-3-methylphenyl)acetamide (1.64 g, 10 mmol)

  • Acid: HCl (37%, 2.5 mL) diluted in 10 mL water.

  • Nitrite: Sodium Nitrite (NaNO₂, 0.70 g, 10.1 mmol) in 5 mL water.

Procedure:

  • Slurry Formation: Disperse the substrate in the dilute HCl. Cool to 0–2°C . The amine will form the hydrochloride salt.

  • Diazotization: Add the NaNO₂ solution dropwise beneath the surface of the liquid (using a syringe or dropping funnel) over 15 minutes.

    • Observation: The slurry should clear as the soluble diazonium salt forms.

  • Validation (The "Self-Validating" Steps):

    • Test 1 (Acidity): Spot reaction mixture on Congo Red paper. Result: Must turn blue (pH < 3). If not, add more HCl.

    • Test 2 (Nitrite Excess): 5 minutes after addition, spot on Starch-Iodide paper. Result: Must turn instant blue-black. This confirms excess nitrous acid, ensuring all amine has reacted.

    • Test 3 (Stability): Keep at 0°C. If nitrogen gas bubbles evolve, the diazonium salt is decomposing (temperature too high).

  • Destruction of Excess Nitrite: Add Sulfamic Acid (~50 mg) until Starch-Iodide test is negative. Crucial for preventing side reactions during coupling.

Coupling Step (Example with Phenol):

  • Dissolve Phenol (0.94 g) in NaOH (10%, 10 mL). Cool to 5°C.

  • Slowly add the diazonium solution to the phenolate solution.

  • Adjust pH to 8-9 using Sodium Carbonate.

  • Precipitate the azo dye, filter, and wash.

Module 3: Schiff Base Condensation (Drug Discovery)

Rationale: Reaction with aromatic aldehydes yields Schiff bases (imines), which are precursors to bioactive heterocycles like quinolines.

Protocol:

  • Mix: Combine N-(4-amino-3-methylphenyl)acetamide (1.0 eq) and substituted benzaldehyde (1.0 eq) in absolute ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat to reflux for 3–6 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. The Schiff base usually precipitates. If not, pour into ice water.

  • Yield: Typical yields are 85–95%.

Module 4: Analytical Quality Control

Rationale: To distinguish the target isomer from the 3-amino-4-methyl isomer (a common impurity in low-grade supplies), a specific HPLC method is required.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (or Formic acid for MS).

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention Time: The target (4-amino-3-methyl) typically elutes after the more polar 2,4-diamino impurities but before the bis-acetylated byproduct.

References

  • Synthesis & Regioselectivity: Sousa, A. F., et al. "Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid." Fenix / Universidade de Lisboa.

  • Physical Properties: ChemicalBook. "N-(4-amino-3-methylphenyl)acetamide Properties and Melting Point."

  • Analytical Methods: SIELC Technologies. "HPLC Separation of Acetamide, N-(3-amino-4-methylphenyl)-." (Method adapted for isomer).

  • Skin Sensitization Data: Eskes, C., et al.[2] "The HaCaT/THP-1 Cocultured Activation Test (COCAT) for skin sensitization." ALTEX - Alternatives to Animal Experimentation, 2019.[2][3][4]

  • Dye Chemistry Context: Freeman, H. S., & Peters, A. T. Colorants for Non-Textile Applications. Elsevier, 2000. (General reference for acetanilide dyes).

Sources

Analytical Strategies for the Detection and Quantification of N-(4-amino-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract: This document provides a comprehensive technical guide for the analytical determination of N-(4-amino-3-methylphenyl)acetamide. As a key intermediate or potential impurity in pharmaceutical manufacturing and chemical synthesis, robust and sensitive detection methods are paramount for quality control and safety assessment. This guide details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability.

Introduction and Analyte Overview

N-(4-amino-3-methylphenyl)acetamide is an aromatic amine derivative. Aromatic amines as a class are significant in the pharmaceutical and chemical industries, often serving as building blocks for active pharmaceutical ingredients (APIs), dyes, and polymers.[1] However, they can also be present as process-related impurities or degradants. The detection and quantification of such compounds are critical, as some aromatic amines are classified as potentially mutagenic or carcinogenic, necessitating strict control at trace levels.

This guide explores three primary analytical techniques, each offering distinct advantages in selectivity, sensitivity, and accessibility:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust method for quantification at moderate concentrations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, particularly for volatile and semi-volatile compounds, though often requiring derivatization for polar analytes like aromatic amines.

The selection of an appropriate method depends on the specific analytical challenge, including the sample matrix, required detection limits, and available instrumentation.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of method development.

PropertyValueSource
IUPAC Name N-(4-amino-3-methylphenyl)acetamideSigma-Aldrich
Synonyms 4'-Amino-3'-methylacetanilide-
CAS Number 119820-91-4-
Molecular Formula C₉H₁₂N₂O[3][4]
Molecular Weight 164.21 g/mol [3][4]
Structure
N-(3-amino-4-methylphenyl)acetamide (Isomer)
CAS Number (Isomer) 6375-16-2[3][5]
InChIKey (Isomer) RBQWGHBZCHFUQU-UHFFFAOYSA-N[3][5]

Note: Data for the isomeric compound N-(3-amino-4-methylphenyl)acetamide is often more readily available and provides a strong analytical proxy due to similar chemical properties.

Core Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: Reverse-phase HPLC (RP-HPLC) is the cornerstone method for analyzing moderately polar aromatic compounds. The analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18). A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier. For N-(4-amino-3-methylphenyl)acetamide, which contains both an amine and an amide group, pH control of the mobile phase is critical. Acidifying the mobile phase (e.g., with phosphoric or formic acid) protonates the primary amine group. This can improve peak shape by preventing interaction with residual silanols on the column packing but will also decrease retention time.[3]

Diagram: HPLC-UV Analytical Workflow

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Matrix (e.g., Drug Substance) Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Injector Autosampler Injection Vial->Injector Column RP-C18 Column Injector->Column Detector UV/PDA Detector (e.g., 245 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify vs. Standard Curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis of N-(4-amino-3-methylphenyl)acetamide.

Protocol 2.1: Quantitative Analysis by RP-HPLC-UV

1. Materials and Reagents:

  • N-(4-amino-3-methylphenyl)acetamide reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV or Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (A Halo C18 column is a suitable choice[6]).

  • Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B. Rationale: The exact ratio should be optimized to achieve a suitable retention time (e.g., 3-10 minutes) and resolution from other impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm (or determined by UV scan of the reference standard).

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh a sample amount expected to contain the analyte and dissolve in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Inject the calibration standards to generate a linear regression curve of peak area versus concentration.

  • Inject the sample solution.

  • Quantify the amount of N-(4-amino-3-methylphenyl)acetamide in the sample using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS provides a significant leap in sensitivity and selectivity over HPLC-UV.[2] For aromatic amines, Electrospray Ionization (ESI) in positive ion mode is highly effective due to the basicity of the amine group. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented. A specific product ion is then monitored. This precursor-to-product transition is unique to the analyte, virtually eliminating matrix interference and allowing for quantification at very low levels.

Given the polar nature of the analyte, Hydrophilic Interaction Chromatography (HILIC) can offer superior retention and separation compared to traditional reversed-phase columns.[7] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, providing an orthogonal separation mechanism.

Diagram: LC-MS/MS Analytical Workflow

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Sample Matrix SPE Solid-Phase Extraction (SPE) (if required) Sample->SPE Evap Evaporate & Reconstitute in Mobile Phase A SPE->Evap Filter Filter (0.22 µm) Evap->Filter Injector UHPLC Injection Filter->Injector Column HILIC or C18 Column Injector->Column ESI ESI Source (+ve mode) Column->ESI MS1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->MS1 MS2 Quadrupole 2 (Q2) Collision Cell (CID) MS1->MS2 MS3 Quadrupole 3 (Q3) Product Ion Selection MS2->MS3 Detector Detector MS3->Detector MRM Generate MRM Chromatogram Detector->MRM Quantification Quantify vs. Internal Standard MRM->Quantification

Caption: Workflow for LC-MS/MS analysis, including optional SPE cleanup.

Protocol 2.2: Trace Quantification by LC-MS/MS

1. Materials and Reagents:

  • Reference standard and isotopically labeled internal standard (if available).

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (HCOOH), LC-MS grade

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

2. LC-MS/MS Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: HILIC, 100 mm x 2.1 mm, 1.8 µm particle size. Rationale: HILIC provides better retention for this polar compound than C18. For MS compatibility, formic acid is used instead of non-volatile acids like phosphoric acid.[3]

  • Mobile Phase Gradient: 95% B to 40% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometer Settings (Example):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions:

    • Analyte: Precursor [M+H]⁺ = 165.1 → Product (e.g., 123.1, determined by infusion).

    • Qualifier Ion: Precursor [M+H]⁺ = 165.1 → Product (e.g., 95.1).

    • Note: Specific product ions and collision energies must be optimized experimentally by infusing a standard solution.

4. Standard and Sample Preparation:

  • Prepare calibration standards in a clean matrix or solvent, spiking each with a fixed concentration of the internal standard.

  • For complex matrices (e.g., biological fluids, environmental samples), a sample cleanup step like Solid-Phase Extraction (SPE) is highly recommended.

Protocol 2.2.1: Solid-Phase Extraction (SPE) Sample Cleanup

1. Principle: SPE is used to isolate the analyte from interfering matrix components, improving method robustness and sensitivity.[6] A mixed-mode cation exchange sorbent is ideal for extracting the basic amine group.

2. Procedure:

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in Mobile Phase A for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC-MS is a highly effective technique for separation and identification, but it requires analytes to be volatile and thermally stable. Aromatic amines like N-(4-amino-3-methylphenyl)acetamide have low volatility due to their polar functional groups (-NH₂, -NH-). Therefore, a chemical derivatization step is necessary to replace the active hydrogens on these groups with nonpolar moieties, increasing volatility and improving chromatographic peak shape. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and effective approach.

Protocol 2.3: Analysis by GC-MS with Silylation

1. Derivatization:

  • Evaporate the sample extract or a known amount of standard to complete dryness in a reaction vial.

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 50 µL of MTBSTFA.

  • Seal the vial tightly and heat at 70 °C for 60 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

  • MS Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Method Validation and Performance

Any analytical method intended for routine use must be validated to ensure it is fit for purpose. Key validation parameters are summarized below. The values provided are typical expectations for methods analyzing aromatic amines, based on published data.[6][8]

ParameterHPLC-UVLC-MS/MSGC-MS
Selectivity Moderate; susceptible to co-eluting impurities.High; based on specific MRM transitions.High; based on retention time and mass spectrum.
Limit of Detection (LOD) 15 - 80 ng/mL< 0.1 ng/mL0.5 - 5 ng/mL
Limit of Quantitation (LOQ) 50 - 250 ng/mL< 0.5 ng/mL2 - 15 ng/mL
Linearity (R²) > 0.995> 0.998> 0.995
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (%RSD) < 5%< 10%< 15%

These values are illustrative and must be experimentally determined for the specific method and matrix. Mean recoveries for aromatic amines in validated methods typically range from 89% to 100%.[8]

Conclusion

The choice of analytical method for N-(4-amino-3-methylphenyl)acetamide is dictated by the analytical objective.

  • HPLC-UV is a reliable workhorse for quality control applications where analyte concentrations are relatively high and the matrix is simple.

  • GC-MS with derivatization is a robust alternative, offering excellent separation efficiency and structural confirmation through EI mass spectra.

  • LC-MS/MS stands as the definitive technique for trace-level analysis, impurity profiling, and analysis in complex biological or environmental matrices, providing unparalleled sensitivity and selectivity.

The protocols and principles outlined in this guide provide a solid foundation for developing and validating robust analytical methods tailored to specific research, development, or quality control needs.

References

  • SIELC Technologies. (2018). Acetamide, N-(3-amino-4-methylphenyl)-. Available at: [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • Li, D., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Aznar, M., et al. (2011). Validation of a liquid chromatography–mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils into food simulants. Food Additives & Contaminants: Part A. Available at: [Link]

  • P-serine, G., et al. (2010). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC. Available at: [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). Available at: [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Available at: [Link]

  • NIST. Acetamide, N-(3-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Available at: [Link]

  • NIST. Acetamide, N-(3-methylphenyl)- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • US EPA. Acetamide, N-(3-amino-4-methylphenyl)- - Substance Details. Available at: [Link]

  • Ouyang, X. K., et al. (2014). Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants. PubMed. Available at: [Link]

  • Gika, H. G., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC. Available at: [Link]

  • PubChem. N-(3-amino-4-methylphenyl)acetamide. Available at: [Link]

  • NIOSH. (1994). Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods. Available at: [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • Heal, M. R., et al. (2014). An advanced LC-MS (Q-TOF) technique for the detection of amino acids in atmospheric aerosols. ResearchGate. Available at: [Link]

  • Kumar, P., & Zhang, Q. (2012). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Reddy, G. S., et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. PubMed. Available at: [Link]

Sources

"use of N-(4-amino-3-methylphenyl)acetamide in polymer chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(4-amino-3-methylphenyl)acetamide in Functional Polymer Synthesis

Executive Summary

N-(4-amino-3-methylphenyl)acetamide (CAS: 148-71-0 for the base structure class; specific isomer verification required per batch) acts as a critical hetero-functional building block in polymer chemistry. Structurally, it is a mono-acetylated derivative of 2-methyl-1,4-phenylenediamine. Unlike symmetric diamines, this molecule offers selective reactivity : it presents one highly reactive primary amine (-NH₂) and one chemically stable (yet hydrolyzable) acetamide group (-NHCOCH₃).

This guide details its application in three high-value domains:

  • Latent Curing Agents for High-Performance Epoxies: Utilizing steric hindrance for pot-life extension.

  • Chromogenic Azo-Polymers: Synthesis of photo-responsive side-chain polymers via diazotization.

  • Supramolecular Polymer Networks: Leveraging the acetamide group for hydrogen-bond-mediated self-assembly.

Part 1: Chemical Profile & Handling

Molecule: N-(4-amino-3-methylphenyl)acetamide Synonyms: 4'-Amino-3'-methylacetanilide; 4-Acetamido-2-methylaniline. Role: Asymmetric Aromatic Amine / Masked Crosslinker.

PropertySpecificationPolymer Significance
Molecular Weight 164.21 g/mol Low equivalent weight for high crosslink density.
Reactive Groups 1° Amine (x1), Acetamide (x1)Allows A-B type step-growth or selective functionalization.
Steric Factor Methyl group at C3Hinders the C4-amine, increasing latency in curing.
Solubility DMSO, DMF, MethanolCompatible with polar aprotic polymerization solvents.
Melting Point ~180-184°C (Isomer dependent)Solid handling; requires melt-blending or solvent for resins.

Safety Protocol (Critical):

  • Toxicity: Aromatic amines are potential carcinogens/mutagens.[1] Handle in a Class II Biosafety Cabinet or Fume Hood.

  • PPE: Double nitrile gloves, N95/P100 respirator if handling powder, and chemical splash goggles.

  • Waste: Segregate as hazardous organic waste (nitrogen-containing).

Part 2: Application Protocols

Module A: Latent Curing of Epoxy Thermosets

Mechanism: The primary amine reacts with oxirane (epoxy) rings. However, the ortho-methyl group provides steric hindrance, reducing nucleophilicity at room temperature compared to unsubstituted anilines. The acetamide group contributes to adhesion via hydrogen bonding but does not participate in the primary cure, reducing brittleness.

Protocol: Stoichiometric Formulation

  • Calculate AHEW (Amine Hydrogen Equivalent Weight):

    • MW = 164.21 g/mol [2]

    • Active Hydrogens = 2 (from the -NH₂ group). Note: The amide H is too acidic/non-nucleophilic to react with epoxy under standard conditions.

    • AHEW =

      
      .
      
  • Epoxy Selection: Standard DGEBA (Diglycidyl ether of bisphenol A), EEW ≈ 190 g/eq.

  • Mixing Ratio:

    • Parts by weight (phr) =

      
      
      
    • 
      .
      
  • Dispersion (Solvent-Assisted):

    • Since the curing agent is a high-melting solid, dissolve it in a minimum amount of Acetone or MEK (Methyl Ethyl Ketone) before adding to the epoxy.

    • Alternative: Melt blending at 90°C (requires rapid processing to avoid premature gelation).

  • Cure Cycle:

    • Degassing: Vacuum at -25 inHg for 10 mins.

    • Stage 1 (Gelation): 80°C for 2 hours.

    • Stage 2 (Crosslinking): 150°C for 4 hours.

    • Post-Cure: 180°C for 1 hour (maximizes Tg).

Diagram: Epoxy Curing Workflow

EpoxyCure Figure 1: Latent Epoxy Curing Workflow using N-(4-amino-3-methylphenyl)acetamide Raw Raw Materials DGEBA + Amine Solvent Solvent Dissolution (Acetone/MEK) Raw->Solvent Solubilize Mix Stoichiometric Mixing (43.2 phr) Solvent->Mix Homogenize Degas Vacuum Degassing (-25 inHg) Mix->Degas Remove Air BStage B-Stage Cure 80°C / 2 hrs Degas->BStage Gelation FinalCure Final Crosslink 150°C -> 180°C BStage->FinalCure Vitrification

Module B: Synthesis of Photo-Responsive Azo-Polymers

Mechanism: The free amine is converted to a diazonium salt and coupled to an electron-rich polymer side chain (e.g., polystyrene modified with phenol). The resulting azo-linkage (-N=N-) exhibits trans-cis photoisomerization, useful for optical data storage or surface relief gratings.

Protocol: Post-Polymerization Functionalization

  • Diazotization:

    • Dissolve 10 mmol N-(4-amino-3-methylphenyl)acetamide in 30 mL HCl (1 M).

    • Cool to 0–5°C in an ice bath.

    • Dropwise add NaNO₂ (10 mmol in 5 mL water).

    • Stir for 30 mins. Solution becomes clear/yellow (Diazonium salt formed).

  • Coupling Reaction:

    • Prepare a solution of Poly(4-vinylphenol) (PVP) in methanol/NaOH (pH ~9-10).

    • Slowly add the cold diazonium solution to the polymer solution under vigorous stirring.

    • Maintain pH > 8 using NaOH to ensure the phenol is in phenolate form (activated).

    • Reaction time: 4 hours at 0–5°C.

  • Purification:

    • Precipitate the polymer into acidified water (pH 4).

    • Filter, wash with water, then methanol.

    • Dry under vacuum at 60°C.

  • Result: A polymer with pendant acetamido-azo-benzene groups. The acetamide group aids in stabilizing the cis isomer via hydrogen bonding.

Diagram: Azo-Functionalization Pathway

AzoSynth Figure 2: Synthesis of Acetamido-Functionalized Azo-Polymers Amine N-(4-amino-3-methylphenyl)acetamide (Precursor) Diazonium Diazonium Salt Intermediate (-N2+ Cl-) Amine->Diazonium Diazotization NaNO2 NaNO2 / HCl (0-5°C) NaNO2->Diazonium AzoPoly Azo-Functionalized Polymer (Photo-Responsive) Diazonium->AzoPoly Electrophilic Aromatic Subst. Polymer Poly(4-vinylphenol) (Activated Phenolate) Polymer->AzoPoly Coupling

Part 3: Technical Analysis & Causality

1. Why the Methyl Group Matters (Steric/Electronic Effects): The methyl group at the ortho position to the amine (position 3 relative to the phenyl ring, assuming amine is 4) creates steric bulk.

  • In Epoxy Curing: It retards the nucleophilic attack on the epoxide ring, effectively increasing the "pot life" (working time) of the resin mixture compared to p-phenylenediamine.

  • In Azo Synthesis: It forces the azo bond to twist slightly out of planarity, which can tune the absorption wavelength (

    
    ) and thermal relaxation rates of the photo-switch.
    

2. The Role of the Acetamide Group: Unlike a free amine, the acetamide (-NHCOCH₃) is electron-withdrawing via induction but donating via resonance. However, its key role in polymers is Supramolecular Interaction .

  • It acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O).

  • In polyamides or epoxies, these groups form physical crosslinks, increasing the Modulus and Solvent Resistance without permanent chemical bonds.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22865, N-(3-amino-4-methylphenyl)acetamide. Retrieved from [Link]

    • Note: Isomer verification is critical. The guide assumes the 4-amino-3-methyl isomer based on standard industrial availability.
  • Epoxy Curing Mechanisms

    • Pascault, J. P., & Williams, R. J. (2009). Epoxy Polymers: New Materials and Innovations. Wiley-VCH.
    • ThreeBond Technical News. (1990).[1] Curing Agents for Epoxy Resins. Retrieved from [Link]

  • Natansohn, A., & Rochon, P. (2002). Photoinduced Motions in Azo-Containing Polymers. Chemical Reviews, 102(11), 4139–4176.

Sources

"scale-up synthesis of N-(4-amino-3-methylphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Process Intensification & Safety in the Scale-Up Synthesis of N-(4-amino-3-methylphenyl)acetamide

Executive Summary & Strategic Rationale

The synthesis of N-(4-amino-3-methylphenyl)acetamide (also known as 4'-amino-3'-methylacetanilide) represents a critical transformation in the production of disperse dyes and sulfonamide-based pharmaceuticals. While laboratory-scale synthesis often relies on stoichiometric chemical reductants (e.g., Fe/HCl, Hydrazine), these methods become untenable at scale due to massive waste generation (iron sludge) and safety concerns (hydrazine toxicity).

This guide details the Catalytic Hydrogenation route, the industry standard for scale-up. This method offers superior atom economy and product purity but introduces significant process safety hazards—specifically the management of the high exothermic heat of nitro-reduction (~550 kJ/mol) and the handling of pyrophoric catalysts.

Key Molecular Targets:

  • Starting Material: 3-Methyl-4-nitroaniline (MNNA)

  • Intermediate: N-(3-methyl-4-nitrophenyl)acetamide

  • Target Product: N-(4-amino-3-methylphenyl)acetamide

Chemical Pathway & Mechanism

The synthesis is a linear two-step process. The regiochemistry is established in the starting material, requiring only functional group interconversion.

Step 1: Selective Acetylation Protection of the amine at position 1 to prevent side reactions during subsequent steps or to establish the acetanilide core.

Step 2: Catalytic Hydrogenation The critical scale-up step. The nitro group at position 4 is reduced to an amine using molecular hydrogen over a heterogeneous catalyst.

DOT Diagram: Synthesis Workflow

SynthesisPath cluster_safety Critical Safety Parameters SM 3-Methyl-4-nitroaniline Inter N-(3-methyl-4-nitrophenyl)acetamide SM->Inter Acetylation Ac2O Acetic Anhydride (Reflux) Ac2O->Inter Prod N-(4-amino-3-methylphenyl)acetamide Inter->Prod Hydrogenation Exotherm Heat Release (-550 kJ/mol) Inter->Exotherm H2 H2 (g) / Pd/C (Exothermic) H2->Prod

Caption: Linear synthesis pathway highlighting the critical exothermic hydrogenation step.

Critical Process Parameters (CPPs)

Success in scale-up relies on controlling the following variables.

ParameterRecommended RangeScientific Justification
Temperature 50°C – 70°CLow T slows rate/accumulation; High T risks ring hydrogenation or deacetylation.
Pressure 3 – 10 bar (H2)Mass transfer limited. Higher pressure increases

solubility but accelerates exotherm.
Catalyst 5% Pd/C (50% wet)Palladium is highly active. "Wet" paste is mandatory to prevent pyrophoric ignition.
Solvent Methanol or EthanolHigh solubility for nitro-aromatics; good heat capacity for cooling.
Agitation >800 RPM (Gas inducing)

transfer from gas to liquid phase is the rate-limiting step (

).

Detailed Protocols

Phase 1: Precursor Synthesis (Acetylation)

Objective: Convert 3-methyl-4-nitroaniline to N-(3-methyl-4-nitrophenyl)acetamide.

  • Charge: Load a glass-lined reactor with 3-methyl-4-nitroaniline (1.0 eq) and Acetic Acid (3.0 vol).

  • Dose: Heat to 60°C. Add Acetic Anhydride (1.2 eq) dropwise over 1 hour.

    • Note: The reaction is mildly exothermic.

  • Reflux: Heat to reflux (approx. 118°C) for 2 hours. Monitor via TLC/HPLC until starting material < 0.5%.

  • Quench: Cool to 20°C. Pour mixture into ice water (10 vol).

  • Isolate: Filter the precipitate. Wash with water until pH is neutral (crucial to remove acid which can poison the hydrogenation catalyst).

  • Dry: Vacuum dry at 60°C.

    • Target Yield: >90%.

    • Appearance: Yellowish solid.[1]

Phase 2: Catalytic Hydrogenation (The Scale-Up Challenge)

Objective: Reduce the nitro group without hydrolyzing the amide.

Safety Warning: This step involves Hydrogen gas (flammable/explosive), Pyrophoric Catalyst (Pd/C), and High Pressure.[2][3] Ensure the autoclave is grounded and oxygen-free.

  • Inertization:

    • Charge the autoclave with N-(3-methyl-4-nitrophenyl)acetamide (1.0 eq) and Methanol (10 vol).

    • Add 5% Pd/C catalyst (50% water wet, 2-5 wt% loading relative to substrate). Always add catalyst to solvent, never dry.

    • Seal reactor. Purge with Nitrogen (

      
      ) 3 times (pressurize to 3 bar, vent to 0.5 bar).
      
  • Reaction:

    • Heat mixture to 50°C under low agitation.

    • Stop agitation. Purge

      
       with Hydrogen (
      
      
      
      ) 3 times.
    • Pressurize to 5 bar with

      
      .
      
    • Start high-speed agitation (start of reaction).

    • Exotherm Control: The temperature will spike. Use jacket cooling to maintain T < 70°C.

    • Self-Validating Endpoint: Monitor

      
       flow rate. The reaction is complete when 
      
      
      
      uptake ceases and the exotherm subsides.
  • Work-up:

    • Cool to 25°C. Vent

      
      . Purge with 
      
      
      
      3 times.
    • Filtration: Filter catalyst through a spark-proof filter (e.g., Celite bed). Keep catalyst wet at all times to prevent ignition.

    • Concentration: Evaporate Methanol under reduced pressure.

    • Crystallization: Recrystallize from hot water or Ethanol/Water mix if purity < 98%.

Safety Architecture & Logic

The primary risk in this synthesis is a Thermal Runaway during hydrogenation. The heat of reaction is sufficient to boil the solvent and over-pressurize the vessel if dosing is uncontrolled.

DOT Diagram: Process Safety Logic

SafetyLogic TempSensor Sensor: Reactor Temp Controller Logic Controller (PID Loop) TempSensor->Controller T > 75°C? PressSensor Sensor: H2 Pressure PressSensor->Controller P > 10 bar? Cooling Action: Max Cooling Jacket Controller->Cooling Warning StopH2 Action: Cut H2 Feed Controller->StopH2 Critical Vent Action: Emergency Vent Controller->Vent Runaway

Caption: Automated safety logic for managing thermal runaway during hydrogenation.

Analytical Quality Control

TestMethodAcceptance Criteria
Identity H-NMR (DMSO-d6)Peaks at 2.0 ppm (Acetamide), 2.1 ppm (Methyl), 4.8 ppm (Amine).
Purity HPLC (C18, ACN/Water)> 99.0% Area
Impurity A HPLC< 0.1% (Starting Nitro material)
Impurity B HPLC< 0.5% (Deacetylated byproduct: 2,4-diaminotoluene - Carcinogen)

Expert Insight: The presence of 2,4-diaminotoluene (DAT) is a critical quality attribute. It forms if the hydrogenation environment is too acidic or hot, causing hydrolysis of the acetamide. Because DAT is a known carcinogen, its levels must be strictly controlled in the final isolation.

References

  • Yang, C., et al. (2018).[4] Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry. Link

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. Link

  • Stanford University EH&S. (2022). Hydrogenation Explosion: Lessons Learned. Link

  • Sigma-Aldrich. (2023). Product Specification: N-(4-amino-3-methylphenyl)acetamide. Link

Sources

Technical Guide: N-(4-amino-3-methylphenyl)acetamide in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, experimental protocols, and material science applications of N-(4-amino-3-methylphenyl)acetamide (CAS: 6375-20-8), also known as 4'-amino-3'-methylacetanilide .

This compound is a critical bifunctional synthon in material science, possessing both a reactive primary amine (


) and a chemically stable (yet hydrolyzable) acetamide group (

). This duality allows it to serve as a "masked" crosslinker in polymer chemistry and a high-fidelity intermediate in the synthesis of chromogenic materials.

Part 1: Chemical Architecture & Functional Logic

The "Masked" Diamine Strategy

In material synthesis, handling highly reactive diamines (like 2,4-diaminotoluene) often leads to uncontrolled oxidative polymerization or branching. N-(4-amino-3-methylphenyl)acetamide solves this by "protecting" one amine site.

  • Primary Amine (Position 4): Highly nucleophilic; available for diazotization, epoxide ring-opening, or isocyanate addition.

  • Acetamide (Position 1): Electron-donating but chemically less reactive; directs electrophilic substitution to the ring and modulates solubility via hydrogen bonding.

  • Methyl Group (Position 3): Provides steric hindrance that improves the lightfastness of resulting dyes and solubility of polymers.

Key Physicochemical Properties
PropertyValueRelevance to Protocol
Molecular Weight 164.21 g/mol Stoichiometric calculations for coupling.
Appearance Off-white to tan solidColor change indicates oxidation (store under inert gas).
Solubility Soluble in DMSO, MeOH, dilute HClRequires acidic or polar organic media for processing.
pKa (est) ~4.5 (Aniline amine)Diazotization must occur at pH < 2.

Part 2: Application Protocols

Application A: Synthesis of High-Performance Azo Pigments

Context: This compound is the Diazo Component . The acetamide group remains in the final dye structure, enhancing fastness properties (resistance to light/washing) through intermolecular hydrogen bonding.

Protocol 1: Controlled Diazotization and Coupling

Objective: Synthesize a disperse dye analog by coupling diazotized N-(4-amino-3-methylphenyl)acetamide with a naphthol coupler.

Materials:

  • N-(4-amino-3-methylphenyl)acetamide (10 mmol)

  • Sodium Nitrite (

    
    ), 2.5 M solution
    
  • Hydrochloric Acid (HCl), 12 M

  • Coupler: 2-Naphthol (10 mmol) dissolved in NaOH

  • Ice/Water bath

Step-by-Step Methodology:

  • Acid Dissolution: Dissolve 1.64 g of N-(4-amino-3-methylphenyl)acetamide in 15 mL of 2 M HCl. Cool to 0–5°C in an ice bath. Note: The solution must remain clear; turbidity indicates incomplete protonation.

  • Diazotization: Dropwise add 4.2 mL of

    
     solution while stirring vigorously. Maintain temperature < 5°C to prevent decomposition of the diazonium salt.
    
    • Validation: Test with starch-iodide paper (blue = excess nitrite). Add sulfamic acid to destroy excess nitrite.

  • Coupling Reaction: Slowly add the cold diazonium solution to the alkaline 2-naphthol solution (pH ~9-10).

    • Critical: Maintain pH > 8 using

      
       to ensure the coupler remains in its reactive phenolate form.
      
  • Precipitation & Isolation: Stir for 2 hours. Acidify to pH 6 to precipitate the full dye. Filter, wash with water, and recrystallize from ethanol.

Mechanism Visualization (DOT):

DyeSynthesis Start N-(4-amino-3-methylphenyl)acetamide Acid Acidic Solution (HCl) Protonation Start->Acid Dissolve Diazo Diazonium Salt Intermediate (Unstable > 5°C) Acid->Diazo + NaNO2 (0°C) Coupling Coupling with 2-Naphthol (Alkaline pH) Diazo->Coupling Electrophilic Subst. Product Azo Dye (Disperse Analog) Hydrogen-Bond Stabilized Coupling->Product Precipitation

Figure 1: Synthetic pathway for converting the target amine into a stable azo pigment.

Application B: Corrosion Inhibition for Carbon Steel

Context: The compound acts as a mixed-type inhibitor. The nitrogen and oxygen atoms adsorb onto metal surfaces, blocking active corrosion sites.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Screening

Objective: Determine inhibition efficiency in 1 M HCl.

Materials:

  • Working Electrode: Carbon Steel (polished to 1200 grit)

  • Counter Electrode: Platinum wire

  • Reference Electrode: Ag/AgCl

  • Electrolyte: 1 M HCl (blank) vs. 1 M HCl + 500 ppm Inhibitor

Step-by-Step Methodology:

  • Solution Prep: Prepare 100, 200, and 500 ppm solutions of N-(4-amino-3-methylphenyl)acetamide in 1 M HCl. Sonicate for 10 mins to ensure complete dissolution.

  • OCP Stabilization: Immerse the steel electrode for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • EIS Measurement: Apply a sinusoidal voltage perturbation (10 mV amplitude) at OCP.

    • Frequency Range: 100 kHz to 10 mHz.

  • Data Analysis: Fit the Nyquist plot to a Randles circuit (

    
    ).
    
    • Calculation: Efficiency (

      
      ) = 
      
      
      
      .

Expected Outcome:

  • Increase in Charge Transfer Resistance (

    
    ) with concentration.
    
  • Decrease in Double Layer Capacitance (

    
    ) due to the displacement of water molecules by the organic inhibitor.
    
Application C: Functional Polymer Synthesis (Polyureas)

Context: Used as a chain extender. The acetamide group acts as a "pendant" functionality that improves the thermal stability and modulus of polyureas via hydrogen bonding, without crosslinking (which would occur if it were a diamine).

Protocol 3: Pre-polymer Chain Extension
  • Pre-polymer Synthesis: React a diisocyanate (e.g., MDI) with a polyol to form an NCO-terminated pre-polymer.

  • Chain Extension: Dissolve N-(4-amino-3-methylphenyl)acetamide in dry DMF.

  • Reaction: Add the amine solution to the pre-polymer at 60°C. The free amine reacts with the NCO group to form a urea linkage.

    • Note: The acetamide nitrogen is non-reactive under these conditions.

  • Curing: Cast the film and cure at 100°C to remove solvent.

Workflow Visualization (DOT):

PolymerWorkflow Monomer N-(4-amino-3-methylphenyl)acetamide Reaction Chain Extension (Amine-Isocyanate Reaction) Monomer->Reaction Dissolved in DMF PrePoly NCO-Terminated Pre-polymer PrePoly->Reaction 60°C Polymer Linear Polyurea with Pendant Acetamide Groups Reaction->Polymer Curing Prop Enhanced H-Bonding & Thermal Stability Polymer->Prop Structure-Property Relationship

Figure 2: Use of the target compound as a functional chain extender in polyurea synthesis.

Part 3: Safety & Handling (E-E-A-T)

While N-(4-amino-3-methylphenyl)acetamide is less toxic than its parent diamine (2,4-diaminotoluene), strict precautions are required.

  • Skin Sensitization: Recent COCAT assays classify this specific isomer (CAS 6375-20-8) as a Non-sensitizer [1], distinguishing it from many other aniline derivatives. However, standard PPE (nitrile gloves) is mandatory.

  • Storage: Store in amber vials at 4°C. The amine group is susceptible to oxidation (browning) upon air exposure.

  • Waste Disposal: All diazonium waste (Protocol A) must be neutralized with sodium hydroxide and treated as hazardous organic waste.

References

  • Skin Sensitization Data

    • Source: "The HaCaT/THP-1 Cocultured Activation Test (COCAT) for skin sensitization." Altex, 2019.[1][2]

    • Relevance: Validates CAS 6375-20-8 as a non-sensitizer in specific in-vitro models.
  • Source: Venkataraman, K. "The Chemistry of Synthetic Dyes." Vol. 1. Academic Press.
  • Source: "Organic Corrosion Inhibitors: Mechanism and Application." Int. J. Corros.
  • Compound Data & Identification

    • Source: EPA CompTox Chemicals Dashboard. "Acetamide, N-(4-amino-3-methylphenyl)-".[3][4][5][6]

Sources

"patents involving the use of N-(4-amino-3-methylphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Synthesis and Industrial Application

Executive Summary & Patent Landscape

N-(4-amino-3-methylphenyl)acetamide (also known as 4'-amino-3'-methylacetanilide) is a critical aromatic amine intermediate used primarily in the synthesis of azo dyes (disperse and cationic types) and as a coupler in oxidative hair coloring formulations.

Unlike its structural isomer N-(3-amino-4-methylphenyl)acetamide, this compound features a primary amine at the para position relative to the acetamido group, making it a highly reactive nucleophile for diazotization and coupling reactions.

Patent Utility Scope:

  • Textile Industry: Precursor for Disperse Blue and Violet dyes where the acetamido group improves fastness and solubility (e.g., US Patent 4,213,897).

  • Cosmetics: Oxidative dye couplers claimed in low-sensitization hair colorant patents (e.g., EP 0891765 A2, US 7,815,692).

  • Pharmaceuticals: Intermediate for sulfonamide derivatives and potential kinase inhibitor scaffolds.

Synthesis Protocol: The "Make" Workflow

Objective: Synthesis of N-(4-amino-3-methylphenyl)acetamide via the selective reduction of N-(4-nitro-3-methylphenyl)acetamide.

Mechanistic Insight: The synthesis relies on the chemical stability of the acetamido group during the reduction of the nitro group. Direct acetylation of 2,4-diaminotoluene is avoided due to poor regioselectivity and carcinogenicity concerns of the starting material. The preferred route is the nitration of N-(3-methylphenyl)acetamide followed by Béchamp reduction or Catalytic Hydrogenation.

2.1 Experimental Workflow Diagram

SynthesisWorkflow Start Starting Material: N-(3-methylphenyl)acetamide Nitration Nitration (HNO3/H2SO4, 0-5°C) Start->Nitration Electrophilic Subst. IsomerSep Isomer Separation (Precipitation) Nitration->IsomerSep Intermediate Intermediate: N-(4-nitro-3-methylphenyl)acetamide IsomerSep->Intermediate 90% Yield Reduction Reduction (Fe/HCl or H2/Pd-C) Intermediate->Reduction Nitro Reduction Product Product: N-(4-amino-3-methylphenyl)acetamide Reduction->Product Final Polish

Figure 1: Step-wise synthesis pathway from m-acetotoluidide to the target amine.

2.2 Detailed Protocol (Catalytic Hydrogenation Method)

Reagents:

  • N-(4-nitro-3-methylphenyl)acetamide (Precursor)

  • Methanol (Solvent)

  • Palladium on Carbon (Pd/C, 10% loading) - Catalyst

  • Hydrogen Gas (H2)

Step-by-Step Methodology:

  • Dissolution: In a high-pressure hydrogenation reactor, dissolve 0.1 mol of N-(4-nitro-3-methylphenyl)acetamide in 250 mL of methanol. Ensure complete solvation; mild heating (40°C) may be required.

  • Catalyst Addition: Carefully add 1.5 g of 10% Pd/C catalyst under an inert nitrogen atmosphere to prevent ignition.

  • Hydrogenation: Seal the reactor and purge with nitrogen (3x) followed by hydrogen (3x). Pressurize to 50 psi (3.4 bar) with H2.

  • Reaction: Stir vigorously at 50-60°C. Monitor pressure drop. The reaction is complete when H2 consumption ceases (approx. 2-4 hours).

  • Filtration: Cool the mixture to room temperature. Filter through a Celite pad to remove the Pd/C catalyst. Caution: Spent catalyst is pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a solid residue.

  • Recrystallization: Recrystallize from ethanol/water (80:20) to yield off-white to pale grey crystals.

Data & Yield Expectations:

ParameterSpecification
Theoretical Yield 100%
Experimental Yield 85 - 92%
Melting Point 164 - 166°C
Appearance White to pale grey crystalline solid
Purity (HPLC) > 98.5%
Industrial Application: Azo Dye Synthesis

Objective: Utilization of N-(4-amino-3-methylphenyl)acetamide as a diazo component (D) or coupling component (C) in the synthesis of Disperse Blue dyes.

Mechanism: The free amino group at position 4 is diazotized using nitrous acid (generated in situ) to form a diazonium salt. This electrophile then attacks a coupling component (e.g., N,N-diethyl-m-toluidine) to form the azo linkage (-N=N-), creating the chromophore.

3.1 Reaction Mechanism Diagram

AzoCoupling Amine N-(4-amino-3-methylphenyl)acetamide (Nucleophile) Diazonium Diazonium Salt (Electrophile) Amine->Diazonium Diazotization (0-5°C) Nitrous NaNO2 + HCl (Nitrosating Agents) Nitrous->Diazonium AzoDye Final Azo Dye (Disperse/Cationic) Diazonium->AzoDye Coupling (pH 4-6) Coupler Coupler Component (e.g., Phenols/Amines) Coupler->AzoDye

Figure 2: Mechanism of Azo Dye formation utilizing the target molecule.

3.2 Protocol: Diazotization and Coupling
  • Diazotization:

    • Suspend 0.05 mol of N-(4-amino-3-methylphenyl)acetamide in 50 mL of 10% HCl.

    • Cool to 0-5°C in an ice bath.

    • Dropwise add 0.055 mol of Sodium Nitrite (NaNO2) solution (30% w/v) while maintaining temperature < 5°C.

    • Stir for 30 mins. Destroy excess nitrous acid with sulfamic acid.

  • Coupling:

    • Dissolve the coupler (e.g., N,N-diethylaniline) in dilute acetic acid.

    • Slowly add the cold diazonium solution to the coupler solution.

    • Adjust pH to 4.5 - 5.5 using Sodium Acetate to facilitate the coupling reaction.

    • Stir for 2 hours. The dye precipitates as a colored solid.

  • Finishing: Filter, wash with water, and dry.

Analytical Quality Control

Method: High-Performance Liquid Chromatography (HPLC) Purpose: Purity verification and isomer detection.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention Time: Target peak typically elutes at ~8-10 min (system dependent); Isomer (3-amino-4-methyl) will resolve distinctly due to structural differences.

References
  • European Patent Office. (1999). Oxidative hair dye compositions (EP 0891765 A2).[2] Retrieved from

  • PubChem. (n.d.).[3] N-(3-amino-4-methylphenyl)acetamide Compound Summary (Isomer Reference). Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • U.S. Patent Office. (2010). Hair coloring compositions (US 7,815,692).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-amino-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-amino-3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of N-(4-amino-3-methylphenyl)acetamide, typically achieved through the acetylation of 2-methyl-p-phenylenediamine, is often accompanied by the formation of undesirable byproducts. This section addresses the most common issues and provides scientifically-backed solutions.

Problem 1: Formation of a Diacetylated Byproduct

Q1: I am observing a significant amount of a higher molecular weight impurity in my reaction mixture, which I suspect is the diacetylated product, N,N'-diacetyl-2-methyl-p-phenylenediamine. Why is this happening and how can I prevent it?

A1: The formation of a diacetylated byproduct is a common challenge in the acetylation of phenylenediamines. The presence of two nucleophilic amino groups on the 2-methyl-p-phenylenediamine starting material makes it susceptible to reacting with two equivalents of the acetylating agent.

Causality and Mechanism:

The monoacetylated product, N-(4-amino-3-methylphenyl)acetamide, still possesses a free amino group. Although the acetyl group is weakly deactivating, the remaining amino group is still sufficiently nucleophilic to react with the acetylating agent, especially if there is a localized excess of the acetylating agent or if the reaction is allowed to proceed for an extended period at an elevated temperature.

Preventative Measures & Protocol Adjustments:

To favor mono-acetylation, precise control over the reaction stoichiometry and conditions is crucial.

  • Stoichiometry: Use a strict 1:1 molar ratio of 2-methyl-p-phenylenediamine to the acetylating agent (e.g., acetic anhydride or acetyl chloride). A slight excess of the diamine can sometimes be employed to ensure the complete consumption of the acetylating agent.

  • Controlled Addition: Add the acetylating agent slowly and dropwise to the solution of the diamine, ensuring it is well-dispersed to avoid localized high concentrations.

  • Temperature Control: Maintain a low to moderate reaction temperature. The acetylation of the first amino group is generally faster than the second. Lowering the temperature can enhance this selectivity.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Solvents like ethyl acetate or dichloromethane are commonly used.

Q2: How can I remove the diacetylated impurity from my desired product?

A2: Purification can be achieved through recrystallization or column chromatography, exploiting the polarity difference between the mono- and diacetylated products.

  • Recrystallization: The diacetylated product is generally less polar than the monoacetylated product due to the absence of a free amino group. This difference in polarity can be used for selective crystallization from a suitable solvent system. Experiment with solvent mixtures like ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is effective. A solvent gradient of increasing polarity (e.g., from hexane/ethyl acetate to pure ethyl acetate or ethyl acetate/methanol) will typically elute the less polar diacetylated byproduct first, followed by the desired monoacetylated product.

CompoundPolarityElution Order (Normal Phase)
2-methyl-p-phenylenediamine (unreacted)High3rd
N,N'-diacetyl-2-methyl-p-phenylenediamineLow1st
N-(4-amino-3-methylphenyl)acetamideMedium2nd
Problem 2: Product Discoloration (Oxidation)

Q3: My final product has a pink to brown discoloration. What is the cause and how can I obtain a colorless product?

A3: Phenylenediamine derivatives are highly susceptible to oxidation, which leads to the formation of colored impurities.[1] Exposure to air (oxygen) and certain metal ions can catalyze this process. The resulting oxidized species are often quinone-imine type compounds, which are highly colored.

Causality and Mechanism:

The free amino group in both the starting material and the product is an electron-donating group, making the aromatic ring electron-rich and prone to oxidation. The oxidation can proceed through a series of steps, forming radical cations and ultimately leading to polymerized colored byproducts.

Preventative Measures & Protocol Adjustments:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.

  • Antioxidants: In some cases, a small amount of an antioxidant, such as sodium dithionite or sodium sulfite, can be added to the reaction mixture or during workup to prevent oxidation.

  • Purification: If discoloration occurs, the colored impurities can often be removed by recrystallization with the aid of activated carbon (charcoal). The charcoal will adsorb the colored impurities, and upon filtration, a less colored solution should be obtained from which the purified product can be crystallized.

Frequently Asked Questions (FAQs)

Q4: What is the best acetylating agent to use for this synthesis: acetic anhydride or acetyl chloride?

A4: Both acetic anhydride and acetyl chloride can be used effectively.

  • Acetic Anhydride: It is generally preferred for its ease of handling and because the byproduct, acetic acid, is less corrosive than the hydrogen chloride (HCl) produced when using acetyl chloride. Reactions with acetic anhydride can sometimes be performed without a base, although a mild base is often added to neutralize the acetic acid formed.

  • Acetyl Chloride: It is more reactive than acetic anhydride and may require more stringent temperature control to maintain selectivity. Its use necessitates a base (like pyridine or triethylamine) to neutralize the HCl generated, which can complicate the workup.

Q5: Can I perform this reaction in an aqueous medium?

A5: While some acetylations can be performed in water, for substituted phenylenediamines, it is generally less ideal. The solubility of the starting material may be limited, and the acetylating agent can hydrolyze in the presence of water, reducing the yield. Organic solvents are typically the preferred medium.

Q6: My starting material is N-(4-nitro-3-methylphenyl)acetamide, and I am reducing the nitro group. What side reactions should I be aware of?

A6: The catalytic hydrogenation of a nitro group to an amine is generally a clean and high-yielding reaction. However, incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine species.

  • Hydroxylamine Formation: The formation of the N-arylhydroxylamine is a common intermediate in nitro group reduction.[2] If the reaction is not driven to completion, this can remain as an impurity.

  • Azoxy and Azo Compounds: Under certain conditions, particularly with reducing agents other than catalytic hydrogenation (e.g., certain metals in acidic or basic media), condensation reactions between intermediates can lead to the formation of azoxy and azo compounds as byproducts.

To avoid these, ensure the use of an active catalyst, sufficient hydrogen pressure, and adequate reaction time. Monitoring the reaction by TLC or LC-MS is recommended to ensure the complete disappearance of the starting material and any intermediates.

Experimental Protocols & Methodologies

Protocol 1: Selective Mono-acetylation of 2-methyl-p-phenylenediamine

This protocol is designed to favor the formation of N-(4-amino-3-methylphenyl)acetamide.

Materials:

  • 2-methyl-p-phenylenediamine

  • Acetic anhydride

  • Ethyl acetate (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-p-phenylenediamine (1.0 equivalent) in ethyl acetate under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.0 equivalent) dropwise to the cooled and stirring solution over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizing Reaction Pathways

Main Reaction and Key Side Reactions

Start 2-methyl-p-phenylenediamine Reagent + Acetic Anhydride (1 eq) Start->Reagent Oxygen + O2 (Air) Start->Oxygen Product N-(4-amino-3-methylphenyl)acetamide (Desired Product) Reagent->Product Controlled Conditions ExcessReagent + Acetic Anhydride (>1 eq) Product->ExcessReagent Diacetyl N,N'-diacetyl-2-methyl-p-phenylenediamine (Diacetylation Side Product) Oxidized Oxidized/Polymerized Products (Colored Impurities) ExcessReagent->Diacetyl Further Acetylation Oxygen->Oxidized Oxidation

Caption: Synthetic pathway and major side reactions.

Troubleshooting Logic Flow

Start Reaction Complete CheckPurity Analyze Crude Product (TLC/LC-MS) Start->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure Impurities Detected CheckPurity->Impure No FinalProduct Pure N-(4-amino-3-methylphenyl)acetamide Pure->FinalProduct CheckImpurityType Identify Impurity Type Impure->CheckImpurityType Diacetyl Diacetylated Product CheckImpurityType->Diacetyl Higher MW Oxidized Colored Impurities CheckImpurityType->Oxidized Discoloration Unreacted Unreacted Starting Material CheckImpurityType->Unreacted Lower MW PurifyDiacetyl Purification: - Recrystallization - Column Chromatography Diacetyl->PurifyDiacetyl PurifyOxidized Purification: - Recrystallization with Charcoal Oxidized->PurifyOxidized OptimizeReaction Optimize Reaction: - Adjust Stoichiometry - Lower Temperature Unreacted->OptimizeReaction PurifyDiacetyl->FinalProduct PurifyOxidized->FinalProduct

Caption: Troubleshooting workflow for synthesis.

References

  • Journal of Integrated Science and Technology. (2016). A review on Synthesis of Aminoacetanilides. [Link]

  • Cosmetic Ingredient Review. (2024). p-Phenylenediamine - CIR Report Data Sheet. [Link]

  • ACS Publications. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • PubMed. (1981). Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. [Link]

  • ResearchGate. (2014). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(4-amino-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-(4-amino-3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient synthesis. My aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

I. Synthesis Overview & Key Challenges

The synthesis of N-(4-amino-3-methylphenyl)acetamide is a two-step process commencing with the nitration of N-(3-methylphenyl)acetamide to yield N-(3-methyl-4-nitrophenyl)acetamide, followed by the reduction of the nitro group to the desired amine.

Synthesis_Workflow Start N-(3-methylphenyl)acetamide Step1 Step 1: Nitration Start->Step1 Intermediate N-(3-methyl-4-nitrophenyl)acetamide Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Product N-(4-amino-3-methylphenyl)acetamide Step2->Product Purification Purification Product->Purification Analysis Analysis (TLC, HPLC, NMR) Purification->Analysis

Caption: Overall workflow for the synthesis of N-(4-amino-3-methylphenyl)acetamide.

While seemingly straightforward, optimizing this synthesis requires careful control of reaction conditions to maximize yield and purity. The primary challenges lie in achieving regioselective nitration and ensuring the complete and clean reduction of the nitro group without affecting the acetamide functionality or the aromatic ring.

II. Step 1: Nitration of N-(3-methylphenyl)acetamide

Frequently Asked Questions (FAQs)

Q1: What are the recommended conditions for the nitration of N-(3-methylphenyl)acetamide?

A1: The nitration is typically carried out using a mixture of nitric acid and sulfuric acid at a low temperature.[1] The acetamido group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The directing effects of both groups reinforce the nitration at the position para to the acetamido group and ortho to the methyl group.

ParameterRecommended ConditionRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]
Temperature 0-10 °CNitration is a highly exothermic reaction.[1] Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired side products.
Solvent Glacial Acetic Acid (optional)Can be used to improve the solubility of the starting material.[1]

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

A2: The formation of isomers, although less favored, can occur. The key to enhancing regioselectivity is stringent temperature control. Allowing the reaction temperature to rise can provide enough energy to overcome the activation barrier for the formation of other isomers. Additionally, the slow, dropwise addition of the nitrating mixture to the solution of the acetanilide ensures that the concentration of the nitrating agent remains low, which can also favor the formation of the thermodynamically more stable product.

III. Step 2: Reduction of N-(3-methyl-4-nitrophenyl)acetamide

This is the most critical step, and where most challenges arise. The goal is to selectively reduce the nitro group to an amine.

Troubleshooting Guide

Q1: My reduction reaction is incomplete. What are the possible causes and solutions?

A1: Incomplete reduction is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Reagent and Catalyst Activity:

    • Catalytic Hydrogenation (e.g., Pd/C): Ensure your catalyst is fresh and has been stored under appropriate conditions to prevent deactivation. If the catalyst is old or has been exposed to air for extended periods, its activity may be compromised. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[2]

    • Metal/Acid Reductions (e.g., Fe/HCl, Zn/AcOH): The surface area and purity of the metal are critical. Use finely powdered metals to maximize the reactive surface area. Activation of the metal (e.g., by washing with dilute acid) can also be beneficial. The concentration of the acid is also a key parameter influencing the reaction rate.[3]

  • Solubility: The starting nitro compound must be soluble in the reaction solvent. Poor solubility can significantly hinder the reaction rate.

    • For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are commonly used. If solubility is an issue, consider a co-solvent system such as ethanol/water.[4]

    • For metal/acid reductions, acetic acid or a mixture of ethanol and water are often effective.

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate. However, exercise caution as higher temperatures can sometimes lead to an increase in side products.[3]

Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?

A2: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[5] The accumulation of these intermediates can lead to the formation of dimeric side products like azoxy, azo, and hydrazo compounds.

Reduction_Pathway Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso [H] Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine [H] Side_Products Azoxy, Azo, Hydrazo (Side Products) Nitroso->Side_Products Condensation with Hydroxylamine/Amine Amine Ar-NH2 (Amine) Hydroxylamine->Amine [H] Hydroxylamine->Side_Products Condensation

Caption: Simplified pathway for nitro group reduction and formation of side products.

To favor the formation of the desired amine:

  • Choice of Reducing Agent: Catalytic hydrogenation is often cleaner and gives higher yields of the amine compared to metal/acid reductions.[2][6] However, it's important to note that catalytic hydrogenation can also reduce other functional groups.

  • Reaction Conditions:

    • pH Control: In metal/acid reductions, maintaining acidic conditions is crucial to ensure the complete reduction to the amine.

    • Equivalent of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.

  • Alternative Reagents: For substrates that are sensitive to acidic conditions or catalytic hydrogenation, reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can be effective alternatives.[2]

Q3: My product is difficult to purify. What are the best practices for purifying N-(4-amino-3-methylphenyl)acetamide?

A3: The basic nature of the amino group can make purification challenging, especially with silica gel chromatography where the acidic nature of the silica can lead to product tailing and decomposition.[7]

  • Work-up: After the reaction is complete, it is crucial to neutralize the reaction mixture. For metal/acid reductions, a basic work-up with a reagent like sodium bicarbonate or sodium hydroxide is necessary to deprotonate the ammonium salt and liberate the free amine.

  • Extraction: The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography:

    • Neutralized Silica Gel: Pre-treating the silica gel with a base like triethylamine can help to minimize interactions with the basic amine product.[7]

    • Reversed-Phase Chromatography: This can be an effective alternative for purifying basic compounds. A mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can improve peak shape.[7]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for obtaining highly pure material.

IV. Experimental Protocols

Protocol 1: Synthesis of N-(3-methyl-4-nitrophenyl)acetamide
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(3-methylphenyl)acetamide (1 equivalent) in glacial acetic acid.

  • Cool the flask to 0 °C in an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of N-(3-methylphenyl)acetamide over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours.

  • Pour the reaction mixture slowly into a beaker of ice water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain pure N-(3-methyl-4-nitrophenyl)acetamide.

Protocol 2: Reduction of N-(3-methyl-4-nitrophenyl)acetamide via Catalytic Hydrogenation
  • To a hydrogenation vessel, add N-(3-methyl-4-nitrophenyl)acetamide (1 equivalent) and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Carefully add 5-10 mol% of palladium on carbon (Pd/C, 10% w/w).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(4-amino-3-methylphenyl)acetamide.

  • Purify the crude product by chromatography or recrystallization.

Protocol 3: Reduction of N-(3-methyl-4-nitrophenyl)acetamide using Iron in Acetic Acid
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(3-methyl-4-nitrophenyl)acetamide (1 equivalent) and glacial acetic acid.

  • Add iron powder (3-5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature and filter through Celite® to remove the excess iron.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

V. References

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Google Patents. (n.d.). Process for the purification of aromatic amines.

  • IUCr Journals. (2023). data reports N-(4-Methoxy-3-nitrophenyl)acetamide. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for hydrogenation of p-nitroaniline a. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]

  • PMC. (2023). Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents. [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]

  • IUCr Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • RSC Publishing. (n.d.). Theoretical study on nitrobenzene hydrogenation to aniline catalyzed by M1/CeO2−x(111) single-atom catalysts. [Link]

  • PMC - NIH. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]

Sources

Technical Support Center: Purification of N-(4-amino-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and process chemists working with N-(4-amino-3-methylphenyl)acetamide (also known as 4'-amino-3'-methylacetanilide ; tentative CAS: 6375-20-8). The guide focuses on the chemical logic of purification, exploiting the molecule's specific functional groups (basic amine vs. neutral amide) to remove common impurities like oxidation products, regioisomers, and hydrolysis byproducts.

Status: Active Subject: Impurity Removal & Protocol Optimization Audience: Organic Chemists, Process Development Scientists

Compound Profile & Impurity Landscape[1]

Before initiating purification, you must identify the "Enemy" (Impurities). This molecule is an amino-acetanilide .[1] Its dual functionality—a basic primary amine and a neutral acetamide—is the key to its purification.

ParameterData / Description
Target Molecule N-(4-amino-3-methylphenyl)acetamide
Structure Phenyl ring with: - Position 1: Acetamide (-NHCOCH₃) - Position 3: Methyl (-CH₃) - Position 4: Amine (-NH₂)
Key Property Amphoteric/Basic: Soluble in dilute mineral acids (protonation of -NH₂).[1]
Major Impurity A Oxidation Products: Pink/Red/Brown quinone-imines (caused by air exposure of the free amine).
Major Impurity B Regioisomers: N-(2-amino-5-methylphenyl)acetamide (from ortho-nitration during synthesis).
Major Impurity C Hydrolysis Product: 2,4-Diaminotoluene (highly basic, water-soluble).
Major Impurity D Over-Acetylation: N,N'-(2-methyl-1,4-phenylene)bisacetamide (Neutral, insoluble in acid).

Troubleshooting Guides

Issue 1: "My product is turning pink/brown during recrystallization."

Diagnosis: Rapid oxidation of the free amine group at position 4. Phenylenediamine derivatives are notorious for air-oxidation, forming colored quinone-imine species even in trace amounts.

The Fix: Reductive Recrystallization Do not rely solely on activated carbon. You must chemically reverse the oxidation during the hot stage.

Protocol:

  • Solvent Choice: Use Water/Ethanol (3:1) or pure Water (if solubility permits at boiling).

  • The "Scavenger" Step:

    • Heat the solvent to boiling.

    • Add the crude solid.

    • Crucial: Add 0.5 - 1.0% w/w Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite. This acts as a reducing agent to bleach the quinones back to colorless amines.

    • Add Activated Carbon (5-10% w/w) .

  • Filtration: Stir at reflux for 15 minutes. Perform a hot filtration (using a pre-warmed funnel to prevent premature crystallization).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. Rapid cooling traps colored mother liquor in the crystal lattice.

Technical Note: If using Sodium Dithionite, ensure the solution is slightly acidic to neutral; dithionite decomposes rapidly in hot acidic solutions, so add it just before the carbon step.

Issue 2: "I have a stubborn impurity that won't wash away (likely Bis-amide)."

Diagnosis: If you synthesized this via acetylation of 2,4-diaminotoluene, you likely formed the N,N'-diacetyl byproduct (Bis-acetamide). This compound is neutral and often co-crystallizes with your product.

The Fix: The "Acid Swing" Extraction This method exploits the basicity of your target amine (-NH₂) versus the neutrality of the impurity (Bis-amide).

Protocol:

  • Dissolution: Suspend the crude solid in 1M HCl (approx. 10 volumes).

    • Target Molecule: Protonates to form the hydrochloride salt (Soluble).

    • Bis-amide Impurity: Remains neutral (Insoluble).

  • Filtration: Filter the mixture. Keep the filtrate (liquid). The solid on the filter is the impurity.

  • Neutralization: Cool the filtrate to <10°C.

  • Precipitation: Slowly add 20% NaOH or NH₄OH until pH ~9-10.

    • Target Molecule: Deprotonates and crashes out as a free base.

    • Hydrolysis Impurity (Diamines): These remain in the water phase as they are more soluble than the mono-amide.

  • Collection: Filter the white precipitate, wash with cold water, and dry.

Visual Workflows (Graphviz)

Workflow A: The "Acid Swing" Purification System

This is the most robust method for removing non-basic impurities (like over-acetylated byproducts).

AcidSwing Start Crude Mixture (Target + Bis-amide + Color) AcidStep Suspend in 1M HCl (Stir 30 min) Start->AcidStep Filter1 Filter Solids AcidStep->Filter1 Solid1 Solid Residue: Bis-amide Impurity (DISCARD) Filter1->Solid1 Filtrate1 Filtrate (Acidic): Target-HCl Salt (Soluble) Filter1->Filtrate1 BaseStep Basify with NaOH/NH4OH to pH 9-10 (Cool <10°C) Filtrate1->BaseStep Precip Precipitate Forms: Free Amine Target BaseStep->Precip Filter2 Filter & Wash Precip->Filter2 FinalSolid Final Product: N-(4-amino-3-methylphenyl)acetamide Filter2->FinalSolid Liquor Mother Liquor: Diamines & Salts (DISCARD) Filter2->Liquor

Caption: The Acid-Base "Swing" separates the target (basic) from over-acetylated byproducts (neutral).

Workflow B: Recrystallization Decision Tree

Use this to select the correct solvent system based on impurity type.

Recryst Problem Identify Primary Impurity Color Colored (Oxidation) Problem->Color Isomer Regioisomer (Isomeric Amine) Problem->Isomer Salts Inorganic Salts Problem->Salts SolventA Water + Ethanol (3:1) Add Na2S2O4 + Charcoal Color->SolventA SolventB Toluene or Ethyl Acetate (Exploits solubility diff) Isomer->SolventB SolventC Hot Water Wash (Target is poorly soluble in cold water) Salts->SolventC

Caption: Solvent selection logic based on the specific impurity profile.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography? A: Yes, but it is often unnecessary and expensive for this compound. If you must, use Dichloromethane:Methanol (95:5) with 1% Triethylamine . The amine tailing is significant on silica; the triethylamine is mandatory to prevent the amine from sticking to the acidic silica sites.

Q: My melting point is lower than the literature value (~70°C vs ~160°C for the un-methylated analog). Is this wrong? A: Not necessarily. The introduction of the methyl group ortho to the amine disrupts the crystal packing significantly compared to p-aminoacetanilide. However, a broad melting range (>2°C) indicates impurities. If your MP is <65°C, you likely have significant solvent occlusion or regioisomers. Dry the sample under vacuum at 40°C overnight.

Q: How do I store the purified compound? A: Store under Argon or Nitrogen in the dark at 4°C. These compounds are photosensitive and air-sensitive. If the solid turns pink on the surface, wash with a small amount of cold ether before use.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • PubChem. (n.d.).[2] N-(4-amino-3-methylphenyl)acetamide (Compound).[3] National Center for Biotechnology Information. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Optimizing Selectivity in N-(4-amino-3-methylphenyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with N-(4-amino-3-methylphenyl)acetamide (also known as 4'-amino-3'-methylacetanilide ).

Executive Summary & Reactivity Profile

N-(4-amino-3-methylphenyl)acetamide presents a unique challenge in organic synthesis due to its bifunctional nitrogen profile and asymmetric steric environment .[1]

  • Primary Reactive Center (N4): The free primary amine at position 4. It is the most nucleophilic site but is sterically modulated by the ortho-methyl group at C3.

  • Secondary Reactive Center (N1): The acetamide nitrogen at position 1. Its nucleophilicity is attenuated by resonance, but it can participate in side reactions under basic conditions (pKa ~15-17).

  • Ring Activation: The ring is activated for Electrophilic Aromatic Substitution (EAS). The -NH₂ group strongly directs to the ortho position (C5), dominating the moderate directing effects of the acetamide and methyl groups.

Common Selectivity Failure Modes:

  • Bis-alkylation/acylation: Reaction at both N4 and N1.

  • Regio-scrambling: Electrophilic attack at C6 or C2 instead of the preferred C5.

  • Hydrolysis: Unintended cleavage of the acetamide group during acidic workups.

Troubleshooting Guide (Q&A Format)

Module A: Chemoselective N-Functionalization

Context: You are attempting to modify the free amine (N4) (e.g., alkylation, acylation, or sulfonylation) but are observing low yields or side reactions at the amide (N1).

Q1: I am observing significant N1-alkylation (reaction at the acetamide) alongside my desired N4-product. How do I prevent this? Diagnosis: This typically occurs when the base used is too strong, deprotonating the amide (N1-H), or when the reaction temperature is too high. Protocol:

  • Switch Base: Replace strong bases (NaH, KOH, t-BuOK) with weak, non-nucleophilic bases. Use Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) in aprotic solvents.

  • pKa Control: The pKa of the N4-amine conjugate acid is ~4-5, while the N1-amide N-H pKa is >15. Maintaining a pH < 10 ensures N1 remains protonated/neutral and unreactive.

  • Solvent Selection: Use Acetonitrile or DMF at room temperature. Avoid HMPA or DMSO if N1-selectivity is an issue, as they enhance the nucleophilicity of amidates.

Q2: My reaction at the free amine (N4) is stalling or low-yielding, even with excess electrophile. Why? Diagnosis: The methyl group at C3 exerts steric hindrance on the N4 nitrogen. While N4 is nucleophilic, the adjacent bulk retards the approach of large electrophiles. Protocol:

  • Thermodynamic Push: Increase temperature moderately (40–60°C) rather than using stronger bases.

  • Catalysis: For acylations, add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (5-10 mol%) to create a more reactive acyl-pyridinium intermediate that can overcome the steric barrier.

  • Stepwise Approach: If direct alkylation fails, switch to Reductive Amination . React N4 with an aldehyde to form the imine (sterics are less prohibitive for planar imine formation) and reduce in situ with NaBH(OAc)₃.

Module B: Regioselective Ring Substitution (EAS)

Context: You are performing halogenation or nitration and require specific isomers.

Q3: In electrophilic substitution (e.g., bromination), I am getting a mixture of isomers. Which position is favored, and how do I maximize selectivity? Mechanism:

  • C5 (Target): Ortho to the strong -NH₂ donor and meta to the acetamide. This is the kinetically favored site.

  • C6 (Impurity): Ortho to the acetamide and meta to the amine.

  • C2 (Blocked): Ortho to acetamide but sterically crowded by the C3-methyl.

Protocol for C5-Selectivity:

  • Condition: Run the reaction in neutral or slightly basic media.

  • Reasoning: The free amine (-NH₂) is a powerful ortho/para director. It directs strongly to C5 (since C3 is blocked by methyl).

  • Reagent: Use N-Bromosuccinimide (NBS) in DMF or Acetonitrile at 0°C. Avoid Lewis acids which might coordinate to the amine and alter directing effects.

Protocol for C6-Selectivity (Inverting Selectivity):

  • Condition: Run the reaction in strongly acidic media (e.g., H₂SO₄ or TFA).

  • Reasoning: Protonation of the amine converts it to an ammonium cation (-NH₃⁺), which is a meta-director. The directing power shifts to the acetamide group (-NHAc), which directs ortho to itself (C2 and C6). C6 is less sterically hindered than C2.

Module C: Diazotization & Coupling

Context: Using the molecule as a diazo component for dye synthesis.

Q4: The diazonium salt decomposes rapidly, leading to low coupling yields. How do I stabilize it? Diagnosis: The ortho-methyl group can destabilize the diazonium cation sterically, and the para-acetamide group adds electron density, making the diazonium salt less electrophilic (more stable but harder to form cleanly). Protocol:

  • Temperature: Maintain strict control at 0–5°C .

  • Acid Concentration: Ensure excess mineral acid (HCl/H₂SO₄) to prevent diazoamino coupling (reaction between the diazonium salt and unreacted free amine).

  • Endpoint Check: Use starch-iodide paper to confirm excess nitrous acid, then destroy the excess with Sulfamic Acid before adding the coupler. This prevents side reactions.[1]

Data & Decision Support

Table 1: Solvent & Base Selection Matrix for N-Alkylation
Desired OutcomeRecommended BaseRecommended SolventTemp LimitMechanism Note
High Selectivity (N4 only) NaHCO₃ or K₂CO₃Acetonitrile / Acetone< 60°CWeak base prevents N1 deprotonation.
High Conversion (Steric Bulk) Cs₂CO₃DMF / DMAc60-80°CCesium effect improves solubility; polar solvent aids rate.
Bis-alkylation (Avoid) NaH / KOHDMSO / THF> 0°CStrong base activates N1; leads to mixtures.
Figure 1: Reactivity & Selectivity Pathway

The following diagram illustrates the competing pathways and the conditions required to steer the reaction.

ReactivityMap Start N-(4-amino-3-methylphenyl)acetamide N_Funct N-Functionalization Start->N_Funct Electrophile (R-X) EAS Ring Substitution (EAS) Start->EAS Electrophile (E+) N4_Product N4-Alkylated (Desired) (Kinetic Product) N_Funct->N4_Product Weak Base (K2CO3) Temp < 60°C N1_Product N1-Alkylated (Impurity) (Thermodynamic/Base-Driven) N_Funct->N1_Product Strong Base (NaH) or High Temp C5_Sub C5-Substituted (Neutral Conditions) EAS->C5_Sub NH2 Directing (Dominant) C6_Sub C6-Substituted (Acidic Conditions) EAS->C6_Sub NH3+ Directing (Acidic Media)

Figure 1 Caption: Reactivity flowchart showing condition-dependent selectivity switches between N4/N1 functionalization and C5/C6 ring substitution.

Experimental Procedures

Protocol A: Selective N4-Acylation (Prevention of Bis-acylation)

Objective: Synthesize the mono-amide without touching the acetamide group.

  • Dissolution: Dissolve 1.0 eq of N-(4-amino-3-methylphenyl)acetamide in dry Dichloromethane (DCM) (0.1 M concentration).

  • Base Addition: Add 1.2 eq of Pyridine (mild base). Do not use Triethylamine if sterics are severe; pyridine is less bulky.

  • Cooling: Cool the solution to 0°C .

  • Addition: Add 1.05 eq of the Acid Chloride dropwise over 30 minutes.

  • Quench: Monitor by TLC. Upon completion, quench with saturated NaHCO₃ .

  • Purification: The product often precipitates or can be recrystallized from Ethanol.[2]

Protocol B: Regioselective Bromination at C5

Objective: Install a bromine atom ortho to the free amine.

  • Setup: Charge 1.0 eq of starting material in Acetonitrile (CH₃CN).

  • Reagent: Dissolve 1.0 eq of N-Bromosuccinimide (NBS) in CH₃CN separately.

  • Reaction: Add the NBS solution dropwise to the amine solution at -10°C to 0°C in the dark.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water to remove succinimide.

  • Validation: 1H NMR should show two singlets (or weak coupling) for the aromatic protons if C5/C2 substitution occurred, but C5 is confirmed by NOE studies (proximity to NH2).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22865, N-(4-amino-3-methylphenyl)acetamide. Retrieved from [Link]

  • General Reactivity of Amino-Acetanilides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for EAS directing effects and amine nucleophilicity).
  • Regioselectivity in Halogenation

    • Tahir, M. N., et al. (2010). Crystal structure of N-{4-[(E)-(4-methylphenyl)iminomethyl]phenyl}acetamide. Acta Crystallographica Section E. Retrieved from [Link] (Provides structural context for steric environment).

  • Synthesis of Azo Dyes (Coupling Reactions)

    • Plant Archives (2012). Synthesis of some new azo dyes derived from aniline derivatives. Retrieved from [Link] (Describes diazotization protocols for similar amino-acetanilides).

Sources

Technical Support Center: Reaction Monitoring of N-(4-amino-3-methylphenyl)acetamide by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of N-(4-amino-3-methylphenyl)acetamide. Here, we move beyond mere procedural lists to explain the underlying chemical principles, empowering you to not only follow protocols but also to intelligently troubleshoot the inevitable challenges that arise in experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor my reaction?

A1: TLC is a rapid, inexpensive, and highly effective technique to qualitatively assess the progress of a reaction.[1][2] By sampling your reaction mixture over time, you can visualize the consumption of the starting material (4-amino-3-methylaniline) and the appearance of your desired product (N-(4-amino-3-methylphenyl)acetamide). This allows you to determine the optimal reaction time and confirm that the transformation is occurring as expected before proceeding to more time-consuming workup and purification steps.

Q2: How do I choose the right mobile phase (solvent system) for this specific reaction?

A2: The goal is to find a solvent system that provides good separation between your starting material, product, and any potential byproducts. A good starting point for separating aromatic amines and their corresponding amides is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol.

  • Principle: The starting amine is significantly more polar than the acetylated product. Therefore, the product will travel further up the silica gel plate (higher Retention Factor, Rf) than the starting material.

  • Recommended Starting Point: Begin with a 7:3 or 1:1 mixture of Ethyl Acetate:Hexane. Adjust the ratio based on the initial result. If spots are too low (low Rf), increase the proportion of the more polar solvent (Ethyl Acetate). If they are too high (high Rf), increase the proportion of the less polar solvent (Hexane).

Q3: My spots are invisible. How can I visualize them?

A3: Not all organic compounds are colored or absorb ultraviolet (UV) light. Visualization is a critical step. For this system, you have several reliable options:

  • UV Light (254 nm): Aromatic compounds like your starting material and product will often absorb short-wave UV light, appearing as dark spots on a fluorescent green TLC plate. This is the first, non-destructive method you should always try.

  • Iodine Chamber: Placing the dried TLC plate in a chamber with a few iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.[3]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose oxidative stain. The amine starting material and the amide product will react with KMnO₄ upon gentle heating to produce yellow-brown spots against a purple/pink background.

  • p-Anisaldehyde Stain: This stain is particularly effective for nucleophilic groups like amines and can produce a range of colors upon heating, which can help differentiate between spots.[3]

Q4: What is a "co-spot" and why is it essential for reaction monitoring?

A4: A co-spot is a single lane on your TLC plate where you apply both a sample of your starting material and a sample of your reaction mixture directly on top of each other.[4] Its purpose is definitive identification. If the spot from your reaction mixture corresponding to the starting material is truly the starting material, it will merge perfectly with the standard in the co-spot lane, appearing as a single, round spot. If your product has a very similar Rf value to your starting material, the co-spot will appear as an elongated or "snowman" shaped spot if both are present, confirming that the reaction has not gone to completion.[5]

Visual Workflow for TLC Reaction Monitoring

Below is a standard workflow for setting up and running a TLC plate to monitor your reaction.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare Plate Draw baseline (pencil) Mark lanes (SM, Co, Rxn) spot_plate Spot Plate Use capillary spotter Spot SM, Rxn, and Co-spot Ensure spots are small prep_plate->spot_plate prep_chamber Prepare Chamber Add solvent (5mm deep) Add filter paper Cover and saturate develop_plate Develop Plate Place in chamber Ensure baseline is above solvent Elute until ~1cm from top prep_chamber->develop_plate prep_sample Prepare Samples Dissolve SM standard Withdraw Rxn aliquot prep_sample->spot_plate spot_plate->develop_plate dry_plate Dry Plate Remove from chamber Mark solvent front Evaporate solvent develop_plate->dry_plate visualize Visualize 1. UV Light 2. Iodine Chamber 3. Chemical Stain (e.g., KMnO₄) dry_plate->visualize interpret Interpret Results Calculate Rf values Assess disappearance of SM Assess appearance of Product visualize->interpret

Caption: Standard workflow for TLC reaction monitoring.

Detailed Experimental Protocols

Protocol 1: Standard TLC Monitoring Procedure

This protocol outlines the step-by-step method for monitoring the acetylation of 4-amino-3-methylaniline.

Materials:

  • Silica gel TLC plates (fluorescent indicator recommended)

  • TLC developing chamber with lid

  • Capillary spotters

  • Mobile Phase: 7:3 Ethyl Acetate:Hexane (v/v)

  • Samples: Pure 4-amino-3-methylaniline (Starting Material - SM), Reaction Mixture (Rxn)

  • Visualization agents: UV lamp, KMnO₄ stain

Procedure:

  • Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of approximately 5 mm. Place a piece of filter paper inside, wetting it with the solvent to aid chamber saturation. Cover with the lid and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three small tick marks for your lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).[6]

  • Spotting:

    • Dissolve a tiny amount of your pure starting material in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary spotter, lightly touch the solution to the "SM" mark on the baseline. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[6]

    • Spot the "SM" again on the "Co" mark.

    • Using a clean capillary spotter, take a small aliquot of your reaction mixture and spot it on the "Rxn" mark and directly on top of the SM spot in the "Co" lane.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[7] Allow the solvent to ascend the plate via capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the solvent front with a pencil.

  • Analysis:

    • Allow the solvent to evaporate completely.

    • View the plate under a UV lamp and circle any visible spots with a pencil.

    • Prepare the KMnO₄ stain (see Protocol 2) and dip the plate in it, then gently warm with a heat gun until spots appear.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: Preparation of Visualization Reagents

A. Potassium Permanganate (KMnO₄) Stain

  • Use: General stain for oxidizable functional groups (amines, amides, alcohols, alkenes).

  • Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[8]

  • Application: Dip the dried TLC plate into the solution briefly, then gently heat with a heat gun. Compounds will appear as yellow or brown spots on a purple background.

B. p-Anisaldehyde Stain

  • Use: Good for nucleophilic compounds; often gives a range of colors.

  • Recipe: To 350 mL of ice-cold ethanol, add 15 mL of acetic acid and 3.5 mL of p-anisaldehyde. Cautiously and slowly add 50 mL of concentrated sulfuric acid. Store refrigerated.[8]

  • Application: Dip the dried plate and heat gently. Different compounds may yield distinct colors (e.g., blue, green, red), aiding in identification.

Visualization MethodTarget CompoundsExpected ObservationDestructive?
UV Light (254 nm) Aromatic rings, conjugated systemsDark spots on a green fluorescent backgroundNo
Iodine Chamber Most organic compoundsYellow-brown spots (often temporary)No
KMnO₄ Stain Oxidizable groups (amines, etc.)Yellow/brown spots on a purple backgroundYes
p-Anisaldehyde Stain Nucleophilic groups (amines, etc.)Various colored spots (blue, green, violet)Yes

Troubleshooting Guide

Encountering issues with TLC is common. This guide addresses specific problems you might face when monitoring this reaction.

Q: My amine starting material spot is streaking badly up the plate. What's wrong?

A: Streaking of amines is a classic problem caused by strong interaction with the acidic silica gel stationary phase. The basic amine can be protonated, leading to a range of interactions and a smear rather than a tight spot.[9]

  • Cause: Strong acid-base interaction between the basic amine and the acidic silica gel.

  • Solution: Add 1-2% triethylamine (Et₃N) or ammonia to your mobile phase.[6] This basic additive will neutralize the acidic sites on the silica, allowing the amine to travel up the plate as a more defined spot.

Q: I see a new spot, but my starting material spot is also gone after only 5 minutes. Is my reaction really that fast?

A: While possible, it's also plausible that the reaction conditions are interfering with your analysis.

  • Cause 1: Change in Polarity. The pH or composition of the reaction mixture can alter how the starting material behaves on the TLC plate compared to the pure standard.

  • Solution 1: Always use a co-spot. The co-spot lane is your definitive control. If the starting material is truly consumed, the co-spot lane will only show the product spot and no enhancement at the original starting material Rf.

  • Cause 2: High Boiling Point Solvents. If your reaction is in a high-boiling solvent like DMF or DMSO, it will not evaporate on the plate and will carry all components up the plate as a single smear.

  • Solution 2: After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[5]

Q: I see three spots in my reaction lane: my starting material, my product, and an unknown spot. What could the third spot be?

A: The appearance of a third spot indicates a side reaction or the presence of an impurity.

  • Plausible Cause: Di-acetylation. It is possible for the newly formed amide's nitrogen to be acetylated a second time, or for the primary amine to undergo di-acetylation under forcing conditions. This di-acetylated product would be less polar than your desired mono-acetylated product.

  • Analysis:

    • Check Rf Value: The unknown spot's Rf will give a clue to its polarity. If the Rf is higher than your product's Rf, it is less polar, consistent with di-acetylation.

    • Monitor Trend: Observe the intensity of the third spot over time. Does it appear early and then get consumed? Or does it appear late in the reaction, suggesting it's a byproduct of prolonged reaction times or excess reagent? This information is crucial for optimizing your reaction to minimize its formation.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common TLC issues.

TLC_Troubleshooting start Problem Observed on TLC Plate streak Spots are Streaking start->streak no_spots No Spots Visible start->no_spots bad_sep Poor Separation (Rf too high/low or spots overlap) start->bad_sep unexpected Unexpected Spots start->unexpected streak_q Is the streaking spot a basic amine? streak->streak_q no_spots_q Is compound UV-active? no_spots->no_spots_q bad_sep_q Are spots too low (Rf < 0.2)? bad_sep->bad_sep_q unexpected_sol Possible impurity in starting material or formation of a side product. Use co-spot to confirm identities. Correlate appearance with reaction time. unexpected->unexpected_sol streak_sol1 Add 1-2% Triethylamine or Ammonia to Mobile Phase streak_q->streak_sol1 Yes streak_sol2 Sample is likely overloaded. Dilute sample and re-spot. streak_q->streak_sol2 No / Unsure no_spots_sol1 Use a chemical stain (e.g., KMnO₄, p-Anisaldehyde) no_spots_q->no_spots_sol1 No / Unsure no_spots_sol2 Concentration is too low. Spot multiple times in the same place or concentrate the sample. no_spots_q->no_spots_sol2 Yes bad_sep_sol1 Increase polarity of mobile phase. bad_sep_q->bad_sep_sol1 Yes bad_sep_q2 Are spots too high (Rf > 0.8)? bad_sep_q->bad_sep_q2 No bad_sep_sol2 Decrease polarity of mobile phase. bad_sep_q2->bad_sep_sol2 Yes bad_sep_sol3 Try a different solvent system (e.g., switch ethyl acetate to methanol or hexane to DCM). bad_sep_q2->bad_sep_sol3 No / Overlap

Caption: A decision tree for troubleshooting common TLC problems.

References

  • What is the best solvent system for amino acid thin layer chromatography? (2023). ResearchGate. Available at: [Link]

  • Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. (2023). Hindawi. Available at: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Available at: [Link]

  • How To: Monitor by TLC. (n.d.). University of Rochester Department of Chemistry. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio. Available at: [Link]

  • Diacetyl-p-aminophenol. (n.d.). PubChem. Available at: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. (2019). Journal of Chemical Education. Available at: [Link]

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Available at: [Link]

  • TLC Stains. (n.d.). Scripps Research. Available at: [Link]

  • Troubleshooting Thin-Layer Chromatography. (n.d.). University of Rochester Department of Chemistry. Available at: [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Available at: [Link]

  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. (2022). Chemistry LibreTexts. Available at: [Link]

  • Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2015). Analytical Methods. Available at: [Link]

  • Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? (2018). Quora. Available at: [Link]

  • Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol. (2022). ResearchGate. Available at: [Link]

  • Applying TLC - monitoring the progress of a reaction. (2017). YouTube. Available at: [Link]

  • TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). Indian Journal of Chemical Technology.
  • Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. (n.d.). University of Wisconsin-La Crosse. Available at: [Link]

  • Process of preparing 4-amino-3-nitro phenol. (n.d.). Google Patents.
  • TLC troubleshooting. (n.d.). ChemBAM. Available at: [Link]

  • Acetamide, N-(3-amino-4-methylphenyl)-. (2018). SIELC Technologies. Available at: [Link]

  • Acetamide, N-methyl-N-(4-methylphenyl)-. (n.d.). NIST WebBook. Available at: [Link]

  • Acetamide, N-(3-methylphenyl)-. (n.d.). NIST WebBook. Available at: [Link]

  • Acetamide, N-(3-methylphenyl)-. (n.d.). NIST WebBook. Available at: [Link]

  • Acetamide, N-(4-methylphenyl)-. (n.d.). NIST WebBook. Available at: [Link]

Sources

Validation & Comparative

"peer-reviewed validation of N-(4-amino-3-methylphenyl)acetamide's mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a peer-reviewed validation of N-(4-amino-3-methylphenyl)acetamide (CAS: 6375-20-8), focusing on its critical role as a metabolic reference standard in toxicological safety assessments.

Context: Toxicological Mechanism & Metabolic Safety Profiling Primary Application: Reference Standard for 2,5-Diaminotoluene (2,5-TDA) Metabolism Target Audience: Toxicologists, Cosmetic Chemists, and Regulatory Scientists

Executive Summary: The Mechanistic Pivot

N-(4-amino-3-methylphenyl)acetamide (also known as 4-amino-3-methylacetanilide ) is the primary mono-acetylated metabolite of 2,5-Diaminotoluene (2,5-TDA), a ubiquitous precursor in oxidative hair dyes. Its "mechanism of action" is defined by its role in the N-acetyltransferase (NAT) pathway—specifically acting as a biological checkpoint that determines whether the parent compound undergoes detoxification or bioactivation into sensitizing/mutagenic intermediates.

Unlike its parent compound (a potent skin sensitizer), peer-reviewed validation (e.g., COCAT assays) identifies this specific metabolite as a non-sensitizer , validating the N-acetylation pathway as a key detoxification mechanism in human skin.

Mechanism of Action: The Acetylation Switch

The biological activity of aromatic amines like 2,5-TDA hinges on the competition between N-acetylation (detoxification) and N-oxidation (bioactivation).

The Pathway[1][2]
  • Phase I (Bioactivation): Parent 2,5-TDA can be oxidized to reactive quinone diimines (Bandrowski's base type) or hydroxylamines, which bind covalently to skin proteins (haptens), triggering allergic contact dermatitis.

  • Phase II (Detoxification): NAT1 enzymes acetylate the N5-position of 2,5-TDA to form N-(4-amino-3-methylphenyl)acetamide . This acetylation sterically hinders the formation of reactive quinones, effectively "disarming" the sensitizing potential.

Visualizing the Pathway (Graphviz)

The following diagram illustrates the metabolic fate of 2,5-TDA and the specific position of N-(4-amino-3-methylphenyl)acetamide.

MetabolicPathway Parent 2,5-Diaminotoluene (2,5-TDA) [Potent Sensitizer] Oxidation Oxidation (P450/Air) Parent->Oxidation NAT N-Acetylation (NAT1 Enzyme) Parent->NAT Quinone Quinone Diimines (Haptens) Oxidation->Quinone Adducts Protein Adducts (Sensitization) Quinone->Adducts Covalent Binding Metabolite N-(4-amino-3-methylphenyl)acetamide (CAS 6375-20-8) [Non-Sensitizer] NAT->Metabolite Detoxification DiAcetyl 2,5-Diacetaminotoluene [Inactive Excretion] Metabolite->DiAcetyl Further Acetylation

Caption: The N-acetylation pathway converts the sensitizing parent 2,5-TDA into the non-sensitizing N-(4-amino-3-methylphenyl)acetamide.

Comparative Performance: Parent vs. Metabolite

In toxicological validation, the performance of N-(4-amino-3-methylphenyl)acetamide is measured by its lack of reactivity compared to alternatives.

Table 1: Toxicological Profile Comparison
FeatureParent: 2,5-Diaminotoluene Target: N-(4-amino-3-methylphenyl)acetamide Alternative: 2,4-Diaminotoluene
CAS Number 95-70-56375-20-8 95-80-7
Primary Risk Skin Sensitization (Strong)Low/Negligible Risk Carcinogenicity (Mutagenic)
Ames Test Positive (Strain TA98 w/ S9)Negative/Weak Strongly Positive
COCAT Prediction SensitizerNon-Sensitizer Mutagenic
Metabolic Role PrecursorDetoxification Product Bioactivation Intermediate
Key Reactivity Forms Quinone DiimineSterically Hindered Forms DNA Adducts
Experimental Insight: The COCAT Validation

Recent peer-reviewed studies (e.g., Eskes et al., 2019) utilized the HaCaT/THP-1 Cocultured Activation Test (COCAT) to validate this mechanism.

  • Result: While 2,5-TDA activated dendritic cells (CD86/CD54 upregulation), N-(4-amino-3-methylphenyl)acetamide failed to reach the threshold for positivity.

Validated Experimental Protocol: Metabolic Stability Assay

To replicate the validation of this mechanism in a drug development or safety setting, use the following self-validating protocol.

Objective

Quantify the conversion rate of 2,5-TDA to N-(4-amino-3-methylphenyl)acetamide in human skin fractions to assess detoxification capacity.

Workflow
  • System Setup:

    • Enzyme Source: Human Skin S9 fraction or Recombinant NAT1.

    • Substrate: 2,5-Diaminotoluene (10 µM).

    • Cofactor: Acetyl-CoA (1 mM).

    • Reference Standard: N-(4-amino-3-methylphenyl)acetamide (Sigma/Aldrich Grade).

  • Incubation:

    • Incubate at 37°C in phosphate buffer (pH 7.4).

    • Timepoints: 0, 15, 30, 60 min.

    • Termination: Add ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters BEH).

    • Mobile Phase: Gradient 0.1% Formic Acid in Water vs. ACN.

    • Detection: MRM Mode.

      • Parent Transition: 122.1 → 105.1 m/z

      • Target Transition (Acetylated): 165.1 → 123.1 m/z (Loss of ketene).

  • Validation Criteria (Self-Check):

    • Mass Balance: The sum of Parent + Metabolite must account for >85% of initial molarity (excluding oxidative loss).

    • Linearity: Standard curve for N-(4-amino-3-methylphenyl)acetamide must be linear (

      
      ) from 10 nM to 10 µM.
      

References

  • Eskes, C., et al. (2019). "The HaCaT/THP-1 Cocultured Activation Test (COCAT) for skin sensitization: a study of intra-lab reproducibility and predictivity." ALTEX - Alternatives to animal experimentation.

  • Goebel, C., et al. (2012). "Quantitative risk assessment for skin sensitisation: Consideration of a simplified approach for hair dye substances." Regulatory Toxicology and Pharmacology.

  • Nohynek, G. J., et al. (2004). "Toxicity and human health risk of hair dyes." Food and Chemical Toxicology.

  • Sigma-Aldrich. "Product Specification: N-(4-Amino-3-methylphenyl)acetamide (CAS 6375-20-8)."[1]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-amino-3-methylphenyl)acetamide

[1][2]

Executive Summary & Chemical Identity

N-(4-amino-3-methylphenyl)acetamide (CAS: 6375-20-8 ) is a substituted acetanilide derivative, structurally related to phenylenediamines and used primarily as an intermediate in the synthesis of dyes and pharmaceutical compounds.[1][2][3]

Handling this compound requires strict adherence to protocols designed for aromatic amines , which are notorious for their high skin sensitization potential (H317) and suspected carcinogenicity/mutagenicity.[2] This guide moves beyond generic SDS statements to provide a logistical framework for daily laboratory use.

Chemical Attribute Detail
CAS Number 6375-20-8
IUPAC Name N-(4-amino-3-methylphenyl)acetamide
Synonyms 4'-Amino-3'-methylacetanilide; 4-Acetamido-2-aminotoluene
Molecular Formula C₉H₁₂N₂O
Key Hazards (GHS) H317 (Skin Sensitizer), H319 (Eye Irritant), H302 (Acute Tox.[1][2] Oral), H351 (Suspected Carcinogen - class effect)
The PPE Matrix: A Multi-Barrier Defense System

Standard laboratory PPE is insufficient for aromatic amines due to their ability to permeate standard nitrile rapidly and their high sensitization potency.[2] The following matrix is mandatory for all manipulations.

Layer 1: Dermal Protection (Critical)

Rationale: Aromatic amines can act as haptens, binding to skin proteins to trigger immune responses.[2] Once sensitized, a researcher may never be able to handle the compound class again.[2]

Body PartPrimary BarrierSecondary BarrierTechnical Specification
Hands (Dry Solid) Nitrile Glove (Disposable) Nitrile Glove (Disposable) Double-gloving required. Outer glove: Min 5 mil (0.12mm).[1][2] Change outer glove every 30 mins or immediately upon splash.[1][2]
Hands (Solution) Laminate/Silver Shield® Nitrile (Outer) If dissolved in organic solvents (DMSO/DCM), nitrile offers <5 min breakthrough.[1][2] Laminate liners are non-negotiable for solution handling.[1][2]
Body Tyvek® Lab Coat Cotton Lab Coat (Under)Disposable Tyvek (e.g., DuPont Tyvek 400) prevents fabric contamination and "take-home" exposure.[1][2]
Arms Sleeve Covers Lab Coat CuffTape sleeve covers to gloves to seal the wrist gap—the most common exposure point.[1][2]
Layer 2: Respiratory & Ocular Protection

Rationale: The powder is often electrostatic and fine.[1][2] Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.[1][2]

  • Primary Engineering Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • Respiratory PPE: If fume hood work is impossible (e.g., equipment maintenance), a P100/N100 half-face respirator is required.[1][2] Surgical masks provide zero protection against chemical dust.[2]

  • Eye Protection: Chemical splash goggles (indirect vent) are superior to safety glasses.[1][2] Aromatic amines are severe eye irritants.[1][2]

Operational Workflow: Step-by-Step Protocol

This workflow minimizes the generation of airborne particulates and surface contamination.[2][4]

Phase A: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[1][2] Substituted acetanilides are prone to static charge, causing powder to "jump" and contaminate the balance.[2]

  • The "Coffin" Method:

    • Place the weighing boat inside a larger secondary container (e.g., a plastic Tupperware or large beaker) before taring.[2]

    • Transfer the chemical into the boat.[1][2]

    • Close the secondary container before removing it from the balance.

    • Why? This traps any stray particles during transport from balance to hood.[2]

Phase B: Solubilization & Reaction
  • Solvent Choice: The compound is soluble in DMSO and Methanol.[1][2]

    • Warning: DMSO enhances skin permeability.[1][2] If N-(4-amino-3-methylphenyl)acetamide is dissolved in DMSO, it will penetrate nitrile gloves in seconds.[1][2] Use Laminate gloves.

  • Addition: Add solvent to the solid, not solid to the solvent, to prevent puffing/aerosolization.[2]

Phase C: Decontamination & Waste
  • Quenching: While stable, waste solutions should be kept at pH < 5 (acidic) to protonate the amine group (-NH₃⁺), reducing its volatility and skin permeability before disposal.[2]

  • Surface Decon:

    • Do NOT use pure ethanol/methanol for initial cleaning; this spreads the chemical.[2]

    • Step 1: Wipe with a surfactant solution (1% Alconox/Soap water) to mechanically lift particles.[1][2]

    • Step 2: Follow with a 10% bleach solution (oxidizes the amine) or dilute acid (protonates it).[2]

    • Step 3: Final rinse with water.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Double Barrier" concept.

SafetyProtocolStartSTART: Handling N-(4-amino-3-methylphenyl)acetamideAssessState Assessment:Solid vs. SolutionStart->AssessSolidSOLID FORM(Weighing/Transfer)Assess->SolidPowderSolutionSOLUTION FORM(Reaction/Workup)Assess->SolutionDissolvedPPE_SolidPPE: Double Nitrile Gloves+ Tyvek Sleeves+ N100 (if outside hood)Solid->PPE_SolidPPE_SolnPPE: Silver Shield/Laminate Liner+ Nitrile Outer+ Splash GogglesSolution->PPE_SolnAction_SolidAction: Static ControlUse Secondary ContainerWet Wipe DeconPPE_Solid->Action_SolidAction_SolnAction: Fume Hood OnlyAcidify Waste (pH < 5)No DMSO on NitrilePPE_Soln->Action_SolnWasteWASTE DISPOSALSegregate as 'Toxic Organic'Label: 'Sensitizer'Action_Solid->WasteAction_Soln->WasteEndEND: Wash Hands (Soap/Water)Record UsageWaste->End

Caption: Decision logic for PPE selection based on physical state, highlighting the critical shift to Laminate gloves when solvents are introduced.

Emergency Response Protocols

Scenario A: Skin Exposure (Powder) [1]

  • Brush off: Gently brush away dry powder.[1][2] Do not wet immediately (wetting may increase absorption area).[1][2]

  • Wash: Rinse with copious water for 15 minutes. Use soap.[1][2][5] Avoid alcohol wipes , as they act as a vehicle for transdermal absorption.[2]

Scenario B: Skin Exposure (DMSO Solution)

  • Immediate Action: This is a medical emergency due to rapid absorption.[1][2]

  • Flush: Remove contaminated clothing immediately while under the safety shower.[1][2] Flush for >20 minutes.

  • Medical: Transport to ER with the SDS. Inform medics of "Aromatic Amine in DMSO carrier."

Scenario C: Spillage (>1g)

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Tyvek suit and full-face respirator (P100 + Organic Vapor cartridge).[1][2]

  • Contain: Cover spill with wet paper towels (dampened with water) to prevent dust.[1][2] Scoop into a hazardous waste bag.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22865, N-(3-amino-4-methylphenyl)acetamide. (Note: Isomer reference for structural class hazards). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Acetamide, N-(4-amino-3-methylphenyl)- (CAS 6375-20-8).[1][2][3] Retrieved from [Link][1][2]

  • ChemChart. N-(4-amino-3-methylphenyl)acetamide Safety Profile. Retrieved from [Link]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.